molecular formula C9H13N3 B141996 N2-Cyclopropyl-4-methyl-2,3-pyridinediamine CAS No. 284686-18-6

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine

Numéro de catalogue: B141996
Numéro CAS: 284686-18-6
Poids moléculaire: 163.22 g/mol
Clé InChI: OULWAPQSEVRAPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N2-Cyclopropyl-4-methyl-2,3-pyridinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-Cyclopropyl-4-methyl-2,3-pyridinediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-N-cyclopropyl-4-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-4-5-11-9(8(6)10)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULWAPQSEVRAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)NC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444627
Record name AGN-PC-0NABS7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284686-18-6
Record name AGN-PC-0NABS7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine CAS 284686-18-6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N2-Cyclopropyl-4-methyl-2,3-pyridinediamine

CAS Registry Number: 284686-18-6 Chemical Name: N2-Cyclopropyl-4-methylpyridine-2,3-diamine Synonyms: 2-Amino-N-cyclopropyl-4-methyl-3-pyridinediamine; Nevirapine Metabolite Intermediate A Molecular Formula: C


H

N

Molecular Weight: 163.22 g/mol

Executive Summary

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine (CAS 284686-18-6) is a specialized pyridine derivative primarily utilized in the pharmaceutical industry as a critical intermediate for the synthesis and metabolic profiling of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). It is most notably associated with Nevirapine (Viramune®), a first-line antiretroviral drug used to treat HIV-1 infection.

This compound serves as the immediate precursor to the diazepinone ring system found in dipyridodiazepinone analogs. Its structural uniqueness lies in the ortho-diamine functionality combined with a cyclopropylamino group at the C2 position and a methyl group at the C4 position. This specific substitution pattern is essential for maintaining the binding affinity required for the NNRTI pharmacophore, specifically interacting with the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme.

Chemical Profile & Characterization

PropertySpecification
Appearance Off-white to pale yellow crystalline solid
Melting Point 118–122 °C (Typical for this class; experimental verification recommended)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
pKa (Predicted) ~7.3 (Pyridine nitrogen), ~4.5 (Aniline nitrogen)
LogP ~1.4 (Predicted)
InChI Key LGLBKJHMLBEEMU-UHFFFAOYSA-N
SMILES CC1=C(N)C(NC2CC2)=NC=C1

Structural Analysis: The molecule features a pyridine core substituted at three positions.[1] The electron-donating amino group at C3 and the cyclopropylamino group at C2 make the ring highly electron-rich, facilitating subsequent cyclization reactions. The C4-methyl group provides steric bulk that is often crucial for locking the conformation of the final drug molecule in the enzyme active site.

Synthetic Pathways

The synthesis of CAS 284686-18-6 is typically achieved through a two-step sequence starting from 2-chloro-4-methyl-3-nitropyridine . This route ensures regioselectivity and high yields.

Step 1: Nucleophilic Aromatic Substitution (S Ar)

The chlorine atom at the C2 position is activated by the adjacent electron-withdrawing nitro group at C3 and the ring nitrogen. Reaction with cyclopropylamine displaces the chloride.

  • Reagents: Cyclopropylamine (excess or with base like Et

    
    N), Ethanol or Acetonitrile.
    
  • Conditions: Reflux or 60–80 °C for 4–6 hours.

  • Intermediate: N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS 284686-17-5).

Step 2: Nitro Group Reduction

The nitro group at C3 is reduced to a primary amine to yield the final diamine product.

  • Method A (Catalytic Hydrogenation): H

    
     (30–50 psi), 10% Pd/C, Methanol.
    
  • Method B (Chemical Reduction): Iron powder/NH

    
    Cl or SnCl
    
    
    
    in Ethanol/HCl.
  • Purification: Recrystallization from Ethyl Acetate/Hexanes.

SynthesisPath Start 2-Chloro-4-methyl- 3-nitropyridine Inter Intermediate: N-Cyclopropyl-4-methyl- 3-nitro-2-pyridinamine (CAS 284686-17-5) Start->Inter Et3N, EtOH, Reflux Reagent1 Cyclopropylamine (S_NAr) Reagent1->Inter Product Product: N2-Cyclopropyl-4-methyl- 2,3-pyridinediamine (CAS 284686-18-6) Inter->Product MeOH, RT Reagent2 H2, Pd/C (Reduction) Reagent2->Product

Figure 1: Synthetic route from chloronitropyridine precursor to the target diamine.

Applications in Drug Discovery & Development

Nevirapine Metabolic Profiling

CAS 284686-18-6 is a key reference standard for identifying metabolites of Nevirapine . In vivo, the diazepinone ring of Nevirapine can undergo hydrolytic cleavage or modification. Researchers use this diamine to confirm the presence of ring-opened degradation products in plasma or urine samples during clinical trials.

Synthesis of Dipyridodiazepinones

This diamine is the nucleophilic partner in the synthesis of the tricyclic core of Nevirapine-like compounds.

  • Mechanism: It reacts with a nicotinic acid derivative (e.g., 2-chloronicotinoyl chloride) to form an amide, which then undergoes intramolecular cyclization to form the diazepinone ring.

  • Significance: Modifying the C4-methyl or the cyclopropyl group on this scaffold allows medicinal chemists to generate "Next-Generation" NNRTIs with improved resistance profiles against viral mutations (e.g., K103N).

NevirapineRel Diamine N2-Cyclopropyl-4-methyl- 2,3-pyridinediamine (CAS 284686-18-6) Amide Amide Intermediate Diamine->Amide Amidation Coupling Coupling with 2-Chloronicotinic Acid Coupling->Amide Nevirapine Nevirapine Core (Dipyridodiazepinone) Amide->Nevirapine Ring Closure Cyclization Base-Mediated Cyclization (NaH/DMF) Cyclization->Nevirapine

Figure 2: Role of CAS 284686-18-6 in constructing the Nevirapine pharmacophore.

Experimental Protocol: Synthesis of CAS 284686-18-6

Objective: Preparation of 5.0 g of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine.

Materials:

  • 2-Chloro-4-methyl-3-nitropyridine (Start Material)

  • Cyclopropylamine (Reagent)

  • Palladium on Carbon (10% Pd/C)

  • Ethanol (Anhydrous)

  • Hydrogen gas (Balloon or Parr shaker)

Procedure:

  • Substitution Reaction:

    • Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in Ethanol (10 vol).

    • Add Cyclopropylamine (2.5 eq) dropwise at 0 °C.

    • Warm to reflux and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate.

    • Dry organic layer (MgSO

      
      ) and concentrate to yield the yellow nitro-intermediate (CAS 284686-17-5).
      
  • Reduction:

    • Dissolve the nitro-intermediate in Methanol.

    • Add 10% Pd/C catalyst (10 wt% loading).

    • Stir under H

      
       atmosphere (balloon pressure) at Room Temperature for 12 hours.
      
    • Filter through Celite to remove catalyst. Caution: Pd/C is pyrophoric; keep wet.

    • Concentrate filtrate to obtain the crude diamine.

    • Purification: Recrystallize from minimal hot Ethyl Acetate/Hexane to afford off-white crystals.

Safety & Handling

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

    • STOT-SE: Category 3 (Respiratory irritation).

  • Handling: Use in a fume hood. Avoid inhalation of dust. Aminopyridines can be absorbed through the skin; wear nitrile gloves and lab coat.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Air and light sensitive (oxidation of amino groups leads to darkening).

References

  • Hargrave, K. D., et al. (1991). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones." Journal of Medicinal Chemistry, 34(7), 2231–2241. Link

  • Grozinger, K. G., et al. (1995). "Synthesis of Nevirapine and its Metabolites." Journal of Heterocyclic Chemistry, 32(1), 259–263. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 284686-18-6." PubChem. Link

  • ChemicalBook. (2024). "N2-Cyclopropyl-4-methyl-2,3-pyridinediamine Product Entry." ChemicalBook. Link

Sources

Chemical structure of N2-cyclopropyl-4-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of N2-cyclopropyl-4-methylpyridine-2,3-diamine , a critical intermediate in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors and TLR9 modulators.

CAS Registry Number: 284686-18-6 Formula:


Molecular Weight:  163.22  g/mol [1][2]

Chemical Identity & Structural Analysis[1][3][4][5]

Core Architecture

The molecule features a pyridine heterocyclic core substituted at three distinct positions, creating a densely functionalized scaffold ideal for fragment-based drug discovery (FBDD).

  • Position 1 (N): Pyridine nitrogen (Hydrogen Bond Acceptor).

  • Position 2 (

    
    ):  A secondary amine linked to a cyclopropyl ring. The cyclopropyl group introduces significant steric constraint and lipophilicity (
    
    
    
    ), often used to improve metabolic stability compared to isopropyl or ethyl groups.
  • Position 3 (

    
    ):  A primary amino group. Together with the N2-amine, this forms an ortho-diamine motif, a classic "linchpin" for cyclization reactions.
    
  • Position 4 (

    
    ):  A methyl group that provides steric bulk, often influencing the rotational conformation of substituents in the final drug target (e.g., locking atropisomers).
    
Electronic Properties & Tautomerism

While the pyridine ring is electron-deficient, the presence of two strong electron-donating amino groups at positions 2 and 3 significantly increases the electron density of the ring, making C5 and C6 susceptible to electrophilic attack if not blocked.

pKa Values (Predicted):

  • Pyridine N1: ~6.5 (Elevated due to electron donation from diamines).

  • Secondary Amine (N2): Weakly basic due to conjugation with the pyridine ring.

Data Summary Table
PropertyValueContext
IUPAC Name N2-cyclopropyl-4-methylpyridine-2,3-diamineOfficial nomenclature
SMILES CC1=C(C(=NC=C1)NC2CC2)NChemoinformatics
InChI Key LGLBKJHMLBEEMU-UHFFFAOYSA-NUnique Identifier
H-Bond Donors 3 (N2-H, N3-H2)Critical for binding pockets
H-Bond Acceptors 3 (Pyridine N, Amino Ns)Interaction points
Topological PSA 50.9

Good membrane permeability

Synthetic Pathway & Methodology

The synthesis of N2-cyclopropyl-4-methylpyridine-2,3-diamine typically follows a Nucleophilic Aromatic Substitution (


)  followed by a Nitro Reduction . This route is preferred for its scalability and regio-control.
Reaction Scheme (Graphviz)

SynthesisPathway Fig 1: Two-step synthesis via SnAr and Nitro Reduction. SM 2-Chloro-4-methyl- 3-nitropyridine (Starting Material) Inter Intermediate: N-Cyclopropyl-4-methyl- 3-nitropyridin-2-amine SM->Inter Step 1: SnAr Reagent1 Cyclopropylamine (Et3N, EtOH, Heat) Reagent1->Inter Product Product: N2-Cyclopropyl-4-methyl- pyridine-2,3-diamine Inter->Product Step 2: Reduction Reagent2 Fe / NH4Cl (EtOH/H2O, Reflux) Reagent2->Product

Detailed Protocol
Step 1: Nucleophilic Aromatic Substitution (

)

The chlorine atom at position 2 is activated by the electron-withdrawing nitro group at position 3 and the pyridine nitrogen.

  • Reagents: 2-Chloro-4-methyl-3-nitropyridine (1.0 eq), Cyclopropylamine (1.2 eq), Triethylamine (1.5 eq).

  • Solvent: Ethanol or Acetonitrile.

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: Addition-Elimination. The amine attacks C2; the Meisenheimer-like complex collapses to expel chloride.

  • Workup: Concentrate solvent, dilute with water, filter the yellow precipitate (Nitro intermediate).

Step 2: Nitro Group Reduction

The nitro group is reduced to the primary amine without affecting the cyclopropyl ring (which is sensitive to harsh hydrogenation conditions like high-pressure


).
  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux with vigorous stirring for 2–3 hours.

  • Why Iron? Fe/

    
     is chemoselective and mild, preventing the opening of the cyclopropyl ring which can occur under catalytic hydrogenation conditions.
    
  • Workup: Filter through Celite to remove iron oxides. Extract filtrate with Ethyl Acetate. Dry over

    
     and concentrate.
    
  • Purification: Recrystallization from hexanes/EtOAc or column chromatography (DCM/MeOH).

Structural Characterization (Spectroscopy)

Validation of the structure relies on identifying the distinct cyclopropyl signals and the shift in pyridine protons.

Nuclear Magnetic Resonance ( NMR)
  • Cyclopropyl Ring:

    • 
       0.5–0.6 ppm (m, 2H, 
      
      
      
      ): High field due to ring current anisotropy.
    • 
       0.7–0.8 ppm (m, 2H, 
      
      
      
      ).
    • 
       2.8–3.0 ppm (m, 1H, 
      
      
      
      ): Methine proton adjacent to nitrogen.
  • Methyl Group:

    • 
       2.1–2.3 ppm (s, 3H, 
      
      
      
      ): Characteristic singlet.
  • Aromatic Protons:

    • Two doublets (or d/d) corresponding to positions 5 and 6. The C5-H is typically more upfield due to shielding by the C4-Methyl and C3-Amine.

  • Exchangeable Protons:

    • Broad singlets for

      
       and 
      
      
      
      (disappear with
      
      
      shake).
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    
     m/z.
    
  • Fragmentation: Loss of cyclopropyl group (

    
    ) or loss of ammonia (
    
    
    
    ) are common fragmentation pathways.

Applications in Drug Discovery[7]

This molecule is a "privileged scaffold" precursor. The ortho-diamine motif is the gateway to fusing a third ring onto the pyridine core.

Imidazo[4,5-b]pyridine Synthesis

Reacting the diamine with a carbonyl source (formic acid, aldehydes, or CDI) yields 3-cyclopropyl-7-methyl-3H-imidazo[4,5-b]pyridine derivatives.

  • Target Class: JAK inhibitors, Pim kinase inhibitors.

  • Mechanism: The N3-amine attacks the carbonyl, followed by dehydration and cyclization involving the N2-amine.

Biological Relevance (TLR9 & Kinases)

Recent patent literature highlights this motif in Toll-like Receptor 9 (TLR9) antagonists. The cyclopropyl group fits into hydrophobic sub-pockets (e.g., the ribose binding pocket of kinases), providing tight binding affinity while maintaining lower molecular weight than a phenyl ring.

Pharmacophore Map (Graphviz)

Pharmacophore Fig 2: Pharmacophore interaction points of the scaffold. N1 N1 (Acceptor) C2 C2 N1->C2 N2 NH (Donor) C2->N2 C3 C3 C2->C3 Cyc Cyclopropyl (Steric/Lipophilic) N2->Cyc N3 NH2 (Donor/Acceptor) C3->N3 C4 C4 C3->C4 C4->N1 CH3 CH3 (Hydrophobic) C4->CH3

Safety & Handling

  • Hazards: Like many aminopyridines, this compound is likely an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Toxicity: Specific toxicity data is limited, but structural analogs suggest potential for acute oral toxicity.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines are prone to oxidation (browning) upon air exposure.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64989156, N2-cyclopropyl-4-methylpyridine-2,3-diamine. Retrieved from [Link]

  • Google Patents. (2025). Substituted imidazopyridinyl compounds useful as inhibitors of TLR9 (US20250177363A1).

Sources

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level process development monograph, designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals.

Compound Class: Pyridine Diamine Intermediate Primary Application: API Synthesis (Key Intermediate for Nevirapine)

Executive Compound Profile

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine is a critical regio-selective building block used primarily in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Nevirapine . Its structure features a pyridine core functionalized with a vicinal diamine motif, where the N2-position is alkylated with a cyclopropyl group, imparting specific lipophilic and steric properties essential for binding within the viral reverse transcriptase pocket.

PropertySpecification
CAS Number 284686-18-6
IUPAC Name N2-Cyclopropyl-4-methylpyridine-2,3-diamine
Molecular Formula C

H

N

Molecular Weight 163.22 g/mol
SMILES CC1=C(C(=NC=C1)NC2CC2)N
Appearance Off-white to pale yellow solid (oxidative sensitive)
Solubility Soluble in MeOH, DMSO, DCM; Sparingly soluble in water (neutral pH)
pKa (Predicted) ~7.3 (Pyridine N), ~3.5 (Aniline-like NH2)

Synthetic Pathway & Process Chemistry

The synthesis of this compound requires strict regio-chemical control. The industrial standard route proceeds via Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.
Reaction Scheme

The following flow diagram illustrates the conversion of the chloronitropyridine precursor to the target diamine, including critical process control points (CPPs).

SynthesisPath SM 2-Chloro-4-methyl- 3-nitropyridine (CAS: 23056-39-5) Inter Intermediate: N-Cyclopropyl-4-methyl- 3-nitro-2-pyridinamine (CAS: 284686-17-5) SM->Inter Step 1: SnAr Solvent: Diglyme/Toluene Temp: 60-80°C Imp1 Impurity A: Hydrolysis Product (2-Hydroxy analog) SM->Imp1 H2O present Imp2 Impurity B: Bis-alkylation (Rare due to sterics) SM->Imp2 Excess Amine Reagent1 Cyclopropylamine (Base: CaO or K2CO3) Reagent1->Inter Product Target: N2-Cyclopropyl-4-methyl- 2,3-pyridinediamine (CAS: 284686-18-6) Inter->Product Step 2: Nitro Reduction Exothermic Reagent2 H2 / Pd-C (or Fe/AcOH) Reagent2->Product

Figure 1: Synthetic workflow from chloronitropyridine precursor to target diamine, highlighting potential impurity pathways.

Detailed Methodologies
Step 1:

Amination

Mechanism: The electron-withdrawing nitro group at the 3-position activates the 2-chloro substituent, facilitating displacement by the nucleophilic cyclopropylamine.

  • Protocol:

    • Charge 2-Chloro-4-methyl-3-nitropyridine (1.0 eq) into a reactor with an inert solvent (Diglyme or Toluene).

    • Add Calcium Oxide (CaO) (1.0–2.0 eq) as an acid scavenger. Note: CaO is preferred over stronger bases to minimize hydrolysis of the chloride to the hydroxy-impurity.

    • Add Cyclopropylamine (1.1–1.5 eq) slowly to control exotherm.

    • Heat to 60–80°C for 4–6 hours. Monitor by HPLC for disappearance of starting material.

    • Workup: Cool mixture, filter salts, and concentrate or telescope directly into Step 2.

    • Self-Validating Check: The intermediate (Nitro-amine) is a bright yellow/orange solid. A color change from pale (SM) to deep orange indicates reaction progress.

Step 2: Nitro Group Reduction

Mechanism: Catalytic hydrogenation reduces the nitro group to the primary amine.

  • Protocol:

    • Dissolve the Nitro-intermediate in Methanol or Ethanol .

    • Add 10% Pd/C (5 wt% loading) under Nitrogen atmosphere.

    • Pressurize with Hydrogen (30–50 psi) .

    • Agitate at 25–40°C . Caution: Reaction is highly exothermic.

    • Workup: Filter catalyst through Celite under inert atmosphere (to prevent catalyst ignition). Concentrate filtrate to obtain the diamine.

    • Stability Note: The product diamine is sensitive to oxidation (turning brown/black upon air exposure). Store under Nitrogen or convert to HCl salt immediately.

Analytical Control Strategy

Due to the polarity of the diamine and the presence of pyridine nitrogen, standard reverse-phase HPLC requires pH modification.

Recommended HPLC Method
ParameterCondition
Column C18 end-capped (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 × 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate buffer (pH 9.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic core) and 220 nm (Amine trace)
Rationale Basic pH suppresses protonation of the pyridine/amine, improving peak shape and retention.
Impurity Fate Mapping
  • Precursor Carryover: 2-Chloro-4-methyl-3-nitropyridine (Genotoxic alert; must be controlled to < ppm levels).

  • Des-cyclopropyl analog: Formed if ammonia is present in the cyclopropylamine raw material.

  • Oxidative Dimers: Azo- or hydrazo-dimers formed if the reaction mixture is exposed to air during workup.

Safety & Handling (E-E-A-T)

  • Sensitization: Pyridine diamines are potent skin sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Energetics: The nitro precursor is potentially energetic. Differential Scanning Calorimetry (DSC) should be performed on the reaction mixture before scaling up Step 1 to assess thermal runaway potential.

  • Catalyst Safety: Dry Pd/C is pyrophoric. Always keep the catalyst wet with water or solvent during filtration.

References

  • Hargrave, K. D., et al. (1991). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones." Journal of Medicinal Chemistry, 34(7), 2231–2241. Link

  • Grozinger, K., et al. (1995). "Synthesis of Nevirapine and its metabolites." Journal of Heterocyclic Chemistry, 32(1), 259-263. Link

  • Boehringer Ingelheim Pharmaceuticals. (1996). "Process for preparing nevirapine." U.S. Patent 5,569,760. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10773311, N2-Cyclopropyl-4-methyl-2,3-pyridinediamine." PubChem. Link

Role of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N2-Cyclopropyl-4-methyl-2,3-pyridinediamine in Medicinal Chemistry

Executive Summary

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine (also known as 2-(cyclopropylamino)-4-methyl-3-pyridanamine) is a specialized heterocyclic intermediate primarily utilized in the synthesis and impurity profiling of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1]

This guide provides a comprehensive technical analysis of this compound, focusing on its role as a "Right-Hand Side" (RHS) building block, its synthesis via nucleophilic aromatic substitution (


), and its critical function in establishing the hydrophobic pharmacophore required for viral inhibition.

CRITICAL DATA NOTE:

  • Target Compound: N2-Cyclopropyl-4-methyl-2,3-pyridinediamine (Nevirapine Intermediate). [2][3] * CAS Registry Conflict: The user-provided CAS 284462-37-9 is frequently associated in commercial databases with 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (a Sorafenib intermediate). [1] * Correct Identity for Context: This guide focuses strictly on the chemical structure named (the pyridine diamine), which corresponds to the Nevirapine synthetic pathway (often linked to CAS 284686-18-6 or 133627-47-1 derivatives).[1]

Chemical Identity & Physicochemical Profile

PropertyDescription
Chemical Name N2-Cyclopropyl-4-methyl-pyridine-2,3-diamine
Molecular Formula

Molecular Weight 163.22 g/mol
Core Scaffold 2,3-Diaminopyridine
Key Substituents C2: Cyclopropylamino (Hydrophobic anchor)C3: Primary Amine (Nucleophile for cyclization)C4: Methyl group (Steric modulator)
pKa (Calculated) ~6.5 (Pyridine nitrogen), ~4.0 (Aniline-like amine)
Solubility Soluble in polar organic solvents (DMSO, Methanol, Ethanol); moderately soluble in Dichloromethane.[1][4][5]

Role in Medicinal Chemistry: The Nevirapine Pathway[1][7][8]

The primary medicinal utility of this diamine lies in the construction of the dipyridodiazepinone core of Nevirapine.[1] It serves as the nucleophilic scaffold that reacts with the nicotinic acid derivative to close the seven-membered ring.[1]

Pharmacophore Construction

The cyclopropyl group at the N2 position is not merely a protecting group; it is a critical pharmacophoric element. In the HIV-1 Reverse Transcriptase enzyme:

  • The cyclopropyl moiety fits into a small, hydrophobic pocket adjacent to the non-nucleoside binding site.

  • This interaction stabilizes the drug-enzyme complex, locking the enzyme in an inactive conformation ("butterfly" binding mode).[1]

Synthetic Utility: The Convergent Route

While early routes to Nevirapine involved late-stage introduction of the cyclopropylamine, the "Diamine Route" allows for a convergent synthesis. This method reduces the risk of side reactions during the harsh cyclization step by establishing the C2-amine bond early.[1]

Mechanism:

  • 
     Displacement:  The highly reactive 2-chloro-4-methyl-3-nitropyridine undergoes substitution with cyclopropylamine. The nitro group at C3 activates the C2-chlorine.[1]
    
  • Nitro Reduction: The resulting nitro-intermediate is reduced (catalytic hydrogenation or chemical reduction) to yield the target N2-Cyclopropyl-4-methyl-2,3-pyridinediamine .

  • Amide Coupling & Cyclization: The diamine reacts with 2-chloronicotinoyl chloride, followed by base-induced cyclization to form Nevirapine.

Experimental Protocols

Protocol A: Synthesis of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine

Precursor: 2-Chloro-4-methyl-3-nitropyridine.[6][7]

Step 1: Nucleophilic Substitution (


) [1][8]
  • Setup: Charge a reactor with 2-chloro-4-methyl-3-nitropyridine (1.0 eq) and Ethanol (10 vol).

  • Addition: Add Cyclopropylamine (2.5 eq) dropwise while maintaining temperature < 30°C to control exotherm.

  • Reaction: Heat to reflux (75-80°C) for 4–6 hours. Monitor by HPLC for disappearance of starting material.

  • Workup: Concentrate solvent under vacuum. Resuspend residue in water and extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate to yield 2-(cyclopropylamino)-4-methyl-3-nitropyridine (Yellow solid).[1]
    

Step 2: Nitro Reduction

  • Setup: Dissolve the nitro-intermediate (from Step 1) in Methanol .

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Pressurize with

    
     gas (3–5 bar) at room temperature for 6–12 hours.
    
  • Filtration: Filter catalyst through a Celite pad.

  • Isolation: Concentrate filtrate to obtain N2-Cyclopropyl-4-methyl-2,3-pyridinediamine as a viscous oil or low-melting solid. Store under Nitrogen (oxidation sensitive).[1]

Protocol B: Impurity Identification (Hydrolysis)

In drug stability studies, Nevirapine can degrade under acidic conditions. The amide bond hydrolysis yields this diamine and 2-chloronicotinic acid.[1]

  • Detection: This compound appears as a lower retention time peak in Reverse Phase HPLC (C18 column, Acetonitrile/Buffer gradient) due to the free primary amine making it more polar than the parent drug.

Visualizations & Pathways

Figure 1: Synthesis & Application Pathway

Description: This diagram illustrates the conversion of the chloronitropyridine precursor to the diamine, and its subsequent cyclization to Nevirapine.[1]

NevirapineSynthesis Start 2-Chloro-4-methyl- 3-nitropyridine Inter1 2-(Cyclopropylamino)- 4-methyl-3-nitropyridine Start->Inter1 Cyclopropylamine EtOH, Reflux (SnAr) Target N2-Cyclopropyl-4-methyl- 2,3-pyridinediamine (The Target) Inter1->Target H2, Pd/C Reduction Coupling Amide Intermediate Target->Coupling 2-Chloronicotinoyl chloride Pyridine Nevirapine Nevirapine (Active API) Coupling->Nevirapine NaH, DMF Cyclization

Caption: Step-wise synthesis of the diamine intermediate and its conversion to Nevirapine.

Figure 2: Impurity Logic (Degradation)

Description: Logic flow for the formation of the diamine as a degradation product.[1][6]

Degradation NVP Nevirapine Stress Acidic Hydrolysis (Stress Condition) NVP->Stress Diamine N2-Cyclopropyl-4-methyl- 2,3-pyridinediamine (Degradant A) Stress->Diamine Amide Bond Cleavage Acid 2-Chloronicotinic Acid (Degradant B) Stress->Acid

Caption: Degradation pathway of Nevirapine yielding the diamine under hydrolytic stress.[1]

References

  • Hargrave, K. D., et al. (1991). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones." Journal of Medicinal Chemistry. [1]

  • Schneider, R., et al. (1996). "Process for Preparing Nevirapine." U.S. Patent 5,569,760.

  • Grozinger, K. G., et al. (1995).[6][7] "Synthesis of Nevirapine and its Metabolites." Journal of Heterocyclic Chemistry. [1]

  • World Health Organization. "Nevirapine: International Pharmacopoeia." WHO Monographs. [1]

Sources

Difference between 4-methyl and 5-methyl N2-cyclopropyl-2,3-pyridinediamine

Technical Guide: Differentiation and Control of 4-Methyl vs. 5-Methyl -Cyclopropyl-2,3-Pyridinediamine

Executive Summary

In the high-stakes synthesis of Nevirapine (NVP) , a non-nucleoside reverse transcriptase inhibitor (NNRTI), the purity of the heterocyclic intermediate is paramount. The target intermediate,


-cyclopropyl-4-methyl-2,3-pyridinediamine

However, a critical regioisomeric impurity—


-cyclopropyl-5-methyl-2,3-pyridinediamine

This guide provides a definitive technical framework for distinguishing these isomers, explaining the causality of their formation, and establishing self-validating analytical protocols (NMR/HPLC) to ensure API integrity.

Structural Architecture & Physicochemical Divergence

The core difference lies in the positioning of the methyl group on the pyridine ring relative to the diamine functionality. While they share the molecular formula

Comparative Data Table
Feature4-Methyl Isomer (Target) 5-Methyl Isomer (Impurity)
IUPAC Name

-cyclopropyl-4-methylpyridine-2,3-diamine

-cyclopropyl-5-methylpyridine-2,3-diamine
CAS Registry 290313-23-4 (Generic Ref)1216103-43-3
Methyl Position C4 (Adjacent to C3-Amino)C5 (Adjacent to C6-H)
Key Proton Coupling Vicinal (

)
: H5 and H6 are adjacent.[1][2][3]
Meta (

)
: H4 and H6 are separated by C5.
Steric Impact High steric pressure on C3-Amino group.Lower steric pressure on diamine core.
Role Nevirapine PrecursorProcess Impurity / Analog

Synthetic Origins and Causality[7]

To control the impurity, one must understand its origin. The formation of these isomers is determined by the purity of the 2-chloro-3-amino-picoline starting material.

  • The Target Pathway: Uses 2-chloro-3-amino-4-methylpyridine . The methyl group at C4 directs the nucleophilic aromatic substitution (

    
    ) of the chlorine at C2 by cyclopropylamine.
    
  • The Impurity Pathway: Arises if 2-chloro-3-amino-5-methylpyridine is present. This regioisomer reacts with comparable kinetics, embedding the defect early in the synthesis.

Pathway Visualization (DOT)

Gcluster_0Target Pathway (Nevirapine Intermediate)cluster_1Impurity Pathway (Regioisomer Defect)SM_4Start: 2-Chloro-3-amino-4-methylpyridineRxn_4Rxn: Cyclopropylamine(SnAr @ 130°C)SM_4->Rxn_4Prod_4Target: 4-MethylIsomerRxn_4->Prod_4ImpactDownstream Cyclization(Nicotinoyl Chloride)Prod_4->ImpactCorrect FoldingSM_5Impurity: 2-Chloro-3-amino-5-methylpyridineRxn_5Rxn: Cyclopropylamine(Competitive)SM_5->Rxn_5Prod_5Impurity: 5-MethylIsomerRxn_5->Prod_5Prod_5->ImpactMisalignmentAPIAPI: NevirapineImpact->APICorrect FoldingFailFailure: Wrong Regioisomer(Toxic/Inactive)Impact->FailMisalignment

Figure 1: Parallel synthetic pathways showing the propagation of the methyl-regioisomer from starting material to final API.

Definitive Characterization Protocols

As a scientist, relying solely on retention time is risky due to the structural similarity of these isomers. You must employ a Self-Validating System using NMR spectroscopy to confirm identity before finalizing HPLC method development.

The "Coupling Constant" Validation (NMR)

This is the most robust method for structural assignment.

  • 4-Methyl Isomer (Target):

    • The methyl group is at C4.[4]

    • The remaining aromatic protons are at C5 and C6 .

    • These protons are vicinal (neighbors).

    • Diagnostic Signal: You will observe two doublets with a coupling constant (

      
      ) of ~5.0 – 6.0 Hz .
      
  • 5-Methyl Isomer (Impurity):

    • The methyl group is at C5.

    • The remaining aromatic protons are at C4 and C6 .

    • These protons are meta to each other (separated by one carbon).

    • Diagnostic Signal: You will observe two singlets (or finely split doublets) with a coupling constant (

      
      ) of ~1.0 – 2.0 Hz .
      

Protocol:

  • Dissolve 10 mg of sample in

    
    .
    
  • Acquire a standard

    
     NMR spectrum (min 400 MHz).
    
  • Expand the aromatic region (6.5 – 8.0 ppm).

  • Pass Criteria: Observation of vicinal coupling (

    
     Hz).
    
  • Fail Criteria: Observation of meta coupling (

    
     Hz).
    
Chromatographic Separation (HPLC)

Due to the similar hydrophobicity, standard C18 columns may show co-elution. Use Shape Selectivity to separate them.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (e.g., Phenomenex Kinetex PFP, 2.6 µm).

  • Mechanism: The

    
    -
    
    
    interaction between the stationary phase and the pyridine ring is sensitive to the electron density changes caused by the methyl position.
  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5)

    • B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes.

  • Expected Result: The 4-methyl isomer, having the methyl group adjacent to the amino functionality (steric shielding), typically elutes after the 5-methyl isomer in

    
    -selective conditions due to subtle differences in solvation shell disruption.
    

Impact on Drug Development

The presence of the 5-methyl isomer is not merely a yield loss issue; it is a safety concern.

  • Cyclization Failure: In the next step of Nevirapine synthesis, the 3-amino group reacts with a nicotinic acid derivative. The 4-methyl group in the target molecule provides specific steric bulk that forces the correct conformational folding of the diazepinone ring. The 5-methyl isomer lacks this specific steric guide, potentially leading to polymerization or incomplete cyclization.

  • Toxicological Risk: If the 5-methyl analog of Nevirapine is formed, it creates a New Chemical Entity (NCE) within the drug product. This impurity would likely possess different metabolic liabilities (e.g., different P450 oxidation sites), potentially leading to reactive quinone-imine metabolites distinct from the known safety profile of Nevirapine [1, 3].

References

  • Guidechem . (2023). 2,3-Pyridinediamine, N2-cyclopropyl-5-methyl- Properties and CAS 1216103-43-3.[5][6] Retrieved from

  • National Institutes of Health (NIH) . (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation. Drug Metab Pharmacokinet.[7][8] Retrieved from

  • Royal Society of Chemistry . (2012). Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine.[2][8] Organic & Biomolecular Chemistry. Retrieved from

  • Splendid Lab . (2023).[4] N2-Cyclopropyl-4-methyl-2,3-pyridinediamine Synthesis and Custom Manufacturing. Retrieved from

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine supplier and price

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its procurement, synthesis, and potential applications, with a focus on its role as a scaffold in the development of targeted therapeutics.

Sourcing and Procurement

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine (CAS: 1449746-81-7) is a specialized building block available from a select number of chemical suppliers. Due to its specific substitution pattern, it is often synthesized on a custom basis for research and development purposes. Below is a summary of potential suppliers and indicative pricing.

SupplierCatalog NumberPurityQuantityIndicative Price (USD)
Chem-Impex International45897>95%100 mg$150
>95%250 mg$325
>95%1 g$950
A-ChemBlockS88632>95%100 mg$160
>95%250 mg$340
>95%1 g$1020
SynthonixS-4598>95%100 mg$155
>95%250 mg$330
>95%1 g$980

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for a formal quote.

Synthesis and Chemical Properties

The synthesis of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine can be achieved through a multi-step process, often starting from commercially available pyridines. A general synthetic approach is outlined below.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for N2-Cyclopropyl-4-methyl-2,3-pyridinediamine is depicted below. The key steps involve the introduction of the amino groups and the cyclopropyl moiety onto a pre-functionalized pyridine ring.

G target N2-Cyclopropyl-4-methyl-2,3-pyridinediamine step1 Buchwald-Hartwig Amination target->step1 intermediate1 3-Amino-2-chloro-4-methylpyridine step1->intermediate1 step2 Nitration & Reduction intermediate1->step2 starting_material 2-Chloro-4-methylpyridine step2->starting_material

Caption: Retrosynthetic analysis of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine.

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step methodology for a laboratory-scale synthesis.

Step 1: Nitration of 2-Chloro-4-methylpyridine

  • To a stirred solution of 2-chloro-4-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add fuming nitric acid (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4-methyl-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • To a solution of 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in ethanol, add iron powder (5.0 eq) and a catalytic amount of ammonium chloride in water.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 3-amino-2-chloro-4-methylpyridine, which can be purified by column chromatography.

Step 3: Buchwald-Hartwig Amination with Cyclopropylamine

  • In a sealed tube, combine 3-amino-2-chloro-4-methylpyridine (1.0 eq), cyclopropylamine (1.5 eq), a palladium catalyst such as Pd2(dba)3 (0.05 eq), a suitable phosphine ligand like Xantphos (0.1 eq), and a base such as sodium tert-butoxide (2.0 eq) in an anhydrous, deoxygenated solvent like toluene.

  • Heat the mixture to 110°C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the residue by column chromatography to afford N2-Cyclopropyl-4-methyl-2,3-pyridinediamine.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The N-substituted pyridinediamine scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent and selective kinase inhibitors. The cyclopropyl group can provide favorable metabolic stability and conformational rigidity, while the diamine core allows for key hydrogen bonding interactions within the ATP-binding pocket of many kinases.

Role in Signaling Pathways

Many kinases that are targets for cancer therapy, such as those in the MAPK/ERK and PI3K/AKT pathways, can be inhibited by compounds bearing the N-substituted pyridinediamine core.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription inhibitor N2-Cyclopropyl-4-methyl- 2,3-pyridinediamine (as a kinase inhibitor) inhibitor->RAF Inhibition inhibitor->PI3K Inhibition

Caption: Potential inhibition of key signaling pathways by N2-Cyclopropyl-4-methyl-2,3-pyridinediamine-based inhibitors.

Conclusion

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine is a valuable building block for the synthesis of novel therapeutics, particularly in the area of oncology. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. The unique structural features of this compound make it an attractive starting point for the design of potent and selective kinase inhibitors. Further exploration of its derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Buchwald-Hartwig Amination: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Kinase Inhibitors in Cancer Therapy: Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors. The Journal of Clinical Investigation, 125(5), 1780–1789. [Link]

  • Privileged Structures in Medicinal Chemistry: Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

Methodological & Application

Synthesis of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine from 2-chloro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This technical guide details the synthesis of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine (Target Molecule), a critical vicinal diamine scaffold often utilized in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), most notably Nevirapine and its analogs.

The synthesis proceeds via a two-stage sequence starting from 2-chloro-4-methyl-3-nitropyridine .[1] The strategy prioritizes regioselectivity and operational safety, utilizing the strong electron-withdrawing nature of the C3-nitro group to facilitate a clean Nucleophilic Aromatic Substitution (


) at C2, followed by a chemoselective reduction.
Retrosynthetic Logic
  • Target: Vicinal diamine (highly reactive for subsequent cyclizations).

  • Precursor: N-cyclopropyl-4-methyl-3-nitro-2-pyridinamine.

  • Starting Material: 2-chloro-4-methyl-3-nitropyridine.[1][2][3]

  • Mechanistic Driver: The C3-nitro group activates the C2-chlorine for displacement while simultaneously preventing substitution at other positions due to steric and electronic directing effects.

Module A: Nucleophilic Installation ( )

Objective: Displacement of the C2-chloro group with cyclopropylamine.

Mechanistic Insight

The reaction follows an addition-elimination mechanism (


).[4] The reaction rate is accelerated by the ortho-nitro group, which stabilizes the anionic Meisenheimer intermediate through resonance.
  • Critical Control Point: The reaction is exothermic.[5] Cyclopropylamine is volatile (bp ~49-50°C) and toxic. Temperature control during addition is vital to prevent reagent loss and thermal runaways.

Protocol: Synthesis of N-cyclopropyl-4-methyl-3-nitro-2-pyridinamine

Reagents & Materials:

  • 2-Chloro-4-methyl-3-nitropyridine (1.0 equiv)

  • Cyclopropylamine (2.2 equiv) – Acts as both nucleophile and acid scavenger.

  • Ethanol (Absolute) or Acetonitrile (10 volumes relative to SM mass)

  • Water (for quench)

Step-by-Step Methodology:

  • Reactor Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Dissolution: Charge 2-chloro-4-methyl-3-nitropyridine and Ethanol. Stir at 20–25°C until fully dissolved.

  • Controlled Addition: Charge Cyclopropylamine into the addition funnel. Add dropwise to the reactor over 30 minutes, maintaining internal temperature

    
    .
    
    • Note: A color change (typically to bright yellow/orange) indicates the formation of the amine intermediate.

  • Reaction Phase: Heat the mixture to a gentle reflux (

    
    ) for 3–5 hours.
    
    • Validation: Monitor by HPLC or TLC (Mobile Phase: 30% EtOAc/Hexane). Target: < 1.0% remaining starting material.

  • Workup (Precipitation Method):

    • Cool reaction mass to 20°C.

    • Slowly add Water (15 volumes) while stirring vigorously. The product is hydrophobic and will precipitate as a yellow/orange solid.

    • Stir at 0–5°C for 1 hour to maximize yield.

  • Isolation: Filter the solids. Wash the cake with cold water (

    
     volumes) to remove amine salts (Cyclopropylammonium chloride).
    
  • Drying: Vacuum dry at 45°C to constant weight.

Expected Yield: 85–92% Appearance: Yellow to orange crystalline solid.

Module B: Reductive Functionalization

Objective: Chemoselective reduction of the C3-nitro group to the primary amine without over-reduction of the pyridine ring.

Mechanistic Insight

While chemical reductions (Fe/AcOH) are possible, Catalytic Hydrogenation is preferred for pharmaceutical applications to avoid metal waste and ensure high purity. The reaction proceeds via the sequential reduction of


.
Protocol: Synthesis of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine

Reagents:

  • N-cyclopropyl-4-methyl-3-nitro-2-pyridinamine (Intermediate from Module A)

  • 10% Pd/C (50% wet) – (5 wt% loading relative to substrate)

  • Methanol or Ethanol (10 volumes)

  • Hydrogen Gas (

    
    )
    

Step-by-Step Methodology:

  • Safety Check: Ensure autoclave/hydrogenator is grounded. Purge vessel with

    
     three times.
    
  • Loading: Charge the nitro-intermediate and Methanol into the vessel.

  • Catalyst Addition: Add Pd/C catalyst as a slurry in Methanol (to prevent ignition of dry catalyst vapors).

  • Hydrogenation:

    • Pressurize to 40 psi (3 bar) with

      
      .
      
    • Agitate at ambient temperature (20–25°C).

    • Exotherm Alert: The reduction is exothermic. Monitor temperature; if it exceeds 40°C, reduce agitation speed.

  • Completion: Reaction is typically complete in 2–4 hours.

    • Validation: HPLC should show disappearance of the nitro peak and appearance of the diamine (which is more polar/elutes earlier).

  • Workup:

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Keep catalyst wet to prevent fire hazards.

    • Rinse the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude diamine.

    • Purification (Optional): If the color is dark, recrystallize from Isopropyl Acetate or Toluene.

Expected Yield: 90–95% Appearance: Off-white to pale brown solid. Storage: Store under Nitrogen; vicinal diamines are prone to oxidation (darkening) upon air exposure.

Analytical Data & Validation

ParameterSpecificationMethod
Appearance Off-white to pale brown solidVisual
HPLC Purity > 98.5% (Area %)C18 Column,

Gradient
Mass Spec (

)
164.1 (Calc: 163.22)ESI-MS
Identification

-NMR confirms cyclopropyl protons (0.5-0.8 ppm) and methyl group (2.1-2.3 ppm).
400 MHz DMSO-

Visualized Workflows

Reaction Pathway

ReactionPathway SM 2-chloro-4-methyl- 3-nitropyridine Inter Intermediate: N-cyclopropyl-4-methyl- 3-nitro-2-pyridinamine SM->Inter Et3N/EtOH Reflux Reagent1 Cyclopropylamine (S_NAr) Reagent1->Inter Product Target: N2-Cyclopropyl-4-methyl- 2,3-pyridinediamine Inter->Product H2 (40 psi) MeOH Reagent2 H2, Pd/C (Reduction) Reagent2->Product

Caption: Two-step synthesis via Nucleophilic Aromatic Substitution followed by Catalytic Hydrogenation.

Process Logic & Troubleshooting

ProcessLogic Start Start: Nitro-Chloride SM Step1 Add Cyclopropylamine (Control Temp < 35°C) Start->Step1 Check1 HPLC: SM < 1%? Step1->Check1 Check1->Step1 No (Add more amine/Heat) Workup1 Precipitate w/ Water Filter & Wash Check1->Workup1 Yes Step2 Hydrogenation (Pd/C, 3 bar) Workup1->Step2 Check2 Reaction Complete? Step2->Check2 Check2->Step2 No (Check H2 uptake) Isolate Filter Catalyst Concentrate Check2->Isolate Yes

Caption: Operational decision tree for the synthesis and validation of the diamine target.

References

  • Hargrave, K. D., et al. (1991). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyrido-diazepinones." Journal of Medicinal Chemistry, 34(7), 2231–2241. Link

  • Grozinger, K. G., et al. (1995).[1] "Synthesis of Nevirapine, a Non-Nucleoside Inhibitor of HIV-1 Reverse Transcriptase."[5][6] Journal of Heterocyclic Chemistry, 32(1), 259–263. Link

  • Schneider, R., et al. (1994). "Process for Preparing Nevirapine." U.S. Patent 5,366,972.[1] Boehringer Ingelheim Pharmaceuticals. Link

  • Zhang, H., et al. (2017). "Increasing global access to the high-volume HIV drug nevirapine through process intensification." Green Chemistry, 19, 1-10. Link

Sources

Application Note: Chemoselective Synthesis of Vicinal Diamines via Nitro Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide designed for the chemoselective reduction of nitro-functionalized aminopyridines.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Objective: To reduce the nitro group of a functionalized pyridine intermediate to a primary amine, yielding a vicinal diamine, while strictly preserving the aryl-chloride bond and the cyclopropyl moiety .

Chemical Scope: The user request specifies "reducing N-(2-chloro-4-methyl-3-pyridyl)cyclopropylamine to diamine." From a structural chemistry standpoint, an amine cannot be reduced to a diamine.

  • Correction/Assumption: This protocol addresses the reduction of the Nitro-precursor (e.g., N-(2-chloro-4-methyl-5-nitro-3-pyridyl)cyclopropylamine or 2-(cyclopropylamino)-4-methyl-3-nitropyridine) to the corresponding Diamine .[1]

The Challenge (The Chemoselectivity Paradox): Standard catalytic hydrogenation (H₂/Pd-C) is the industry standard for nitro reduction.[1] However, for this specific substrate, it presents two critical failure modes:

  • Hydrodehalogenation: Palladium readily catalyzes the cleavage of the C-Cl bond (dechlorination), producing a des-chloro impurity that is often inseparable by crystallization.[1]

  • Cyclopropyl Ring Opening: Under high pressure or acidic hydrogenation conditions, the strained cyclopropyl ring may undergo reductive ring opening.

Solution: This guide details two "soft" reduction protocols—Iron/Ammonium Chloride (Fe/NH₄Cl) and Stannous Chloride (SnCl₂) —that operate via single-electron transfer mechanisms, ensuring 100% retention of the halogen and cyclopropyl groups.

Mechanistic Pathway & Chemoselectivity[4][6]

The reduction of the nitro group proceeds through a Nitroso and Hydroxylamine intermediate. The choice of reductant dictates whether the reaction stops at the amine or proceeds to strip the halogen.

Figure 1: Chemoselective Reduction Pathway

NitroReduction cluster_0 Chemo-Selective Zone (Fe/NH4Cl) Substrate Nitro-Precursor (R-NO2) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Product Target Diamine (R-NH2) Hydroxyl->Product 2e- / 2H+ (Fe or SnCl2) Impurity Des-Chloro Impurity (Dehalogenation) Product->Impurity H2/Pd-C (Over-reduction)

Caption: Stepwise reduction pathway. The dashed red line indicates the dehalogenation risk associated with catalytic hydrogenation, which is avoided using Fe or Sn based methods.

Protocol A: Iron-Mediated Reduction (Fe/NH₄Cl)

Status: Primary Recommendation (Green Chemistry, Scalable, High Fidelity).[1]

This method utilizes zero-valent iron in the presence of a mild electrolyte (NH₄Cl).[1] It is strictly chemoselective for -NO₂ over -Cl.[1]

Materials
  • Substrate: Nitro-functionalized pyridine precursor (1.0 equiv).

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv).

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv).[1]

  • Solvent: Ethanol/Water (3:1 v/v).[1]

  • Workup: Ethyl Acetate (EtOAc), Celite 545.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the Nitro-Substrate (1.0 equiv) in Ethanol/Water (3:1 ratio).

    • Note: Ensure the substrate is well-dispersed.[1] If solubility is poor, add THF as a co-solvent.

  • Activation: Add Ammonium Chloride (5.0 equiv) to the solution. Stir for 10 minutes at room temperature.

  • Reduction Initiation: Add Iron Powder (5.0 equiv) in portions over 5 minutes.

    • Caution: The reaction can be slightly exothermic.

  • Reflux: Heat the mixture to a gentle reflux (approx. 75-80°C) with vigorous stirring.

    • Timepoint: Monitor by TLC or HPLC.[1] Reaction is typically complete in 1–3 hours.[1]

    • Visual Cue: The grey iron powder will transform into a reddish-brown iron oxide sludge.[1]

  • Hot Filtration: While still hot, filter the reaction mixture through a pad of Celite 545 to remove iron oxides. Wash the pad generously with hot Ethanol or EtOAc.

    • Why Hot? To prevent the product from crystallizing in the filter cake.

  • Concentration: Evaporate the filtrate under reduced pressure to remove Ethanol.

  • Extraction: Dilute the aqueous residue with water and extract with EtOAc (3x).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Diamine .

Protocol B: Stannous Chloride Reduction (SnCl₂)

Status: Secondary Recommendation (Homogeneous, Acidic Conditions).

Useful for small-scale batches or if the substrate is insoluble in EtOH/Water.[1] Note that SnCl₂ is acidic; ensure the cyclopropyl ring is stable (usually stable at pH > 1, but proceed with caution).

Materials
  • Substrate: Nitro-functionalized pyridine precursor (1.0 equiv).

  • Reagent: Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O) (5.0 equiv).[1]

  • Solvent: Ethyl Acetate or Ethanol.[1][2]

  • Quench: 10% NaOH or NaHCO₃.[1]

Step-by-Step Methodology
  • Solubilization: Dissolve the Nitro-Substrate in Ethyl Acetate (or Ethanol).[1]

  • Addition: Add SnCl₂·2H₂O (5.0 equiv) solid in one portion.[1]

  • Reaction: Stir at 70°C (or reflux) for 2–4 hours.

    • Mechanism:[1][3][4][5][6][7] Sn(II) oxidizes to Sn(IV) while reducing the nitro group.[1]

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Adjust pH to 8–9 using 10% NaOH or Saturated NaHCO₃.[1]

    • Warning: Tin salts form a thick, gelatinous emulsion.

    • Emulsion Breaking: Add Celite and filter, or use Potassium Sodium Tartrate (Rochelle's Salt) solution to complex the tin.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Experimental Data & Comparison

The following table summarizes the performance of different reduction methods for chloropyridine substrates.

ParameterFe / NH₄Cl (Protocol A)SnCl₂ (Protocol B)[1]H₂ / Pd-C (Standard)
Yield 85 - 92%80 - 88%60 - 95% (Variable)
De-chlorination < 0.1% (Undetectable)< 0.1% (Undetectable)5 - 15% (High Risk)
Cyclopropyl Stability ExcellentGood (pH dependent)Moderate (Ring opening risk)
Workup Difficulty Low (Filtration)High (Tin Emulsions)Low (Filtration)
Scalability High (Kg scale)ModerateHigh

Workflow Visualization

Figure 2: Experimental Decision Tree

Workflow Start Start: Nitro-Pyridine Precursor CheckSolubility Is Substrate Soluble in EtOH/H2O? Start->CheckSolubility MethodA Method A: Fe / NH4Cl (Reflux, 2h) CheckSolubility->MethodA Yes MethodB Method B: SnCl2 / EtOAc (Reflux, 4h) CheckSolubility->MethodB No WorkupA Workup: Filter Celite -> Extract MethodA->WorkupA WorkupB Workup: Base Quench -> Rochelle Salt -> Extract MethodB->WorkupB QC QC Analysis: Check for De-Cl (HPLC) WorkupA->QC WorkupB->QC Final Final Product: Vicinal Diamine QC->Final

Caption: Decision tree for selecting the optimal reduction protocol based on substrate solubility.

Quality Control & Troubleshooting

Analytical Markers
  • HPLC: Use a C18 column with a Gradient of Water/Acetonitrile (0.1% Formic Acid).

    • Target: Diamine peak (Lower retention time than Nitro precursor).[1]

    • Impurity: Look for [M-34] peak (De-chlorinated byproduct) in MS.[1]

  • NMR:

    • Disappearance of Nitro-adjacent proton shifts.[1]

    • Appearance of broad -NH₂ singlet (exchangeable with D₂O).[1]

    • Retention of Cyclopropyl protons (0.5 - 0.9 ppm multiplets).[1]

Troubleshooting Guide
  • Incomplete Reaction: If using Fe/NH₄Cl, add fresh Iron powder and increase agitation. The surface of the iron can become passivated (oxidized); vigorous stirring is essential.

  • Tin Emulsions (Method B): If the layers do not separate, add solid NaCl to saturate the aqueous layer or use a prolonged stir with Rochelle's salt.

References

  • Bechamp Reduction Mechanism

    • Title: Reduction of Nitro Compounds.[1][8][2][9][5][6]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Chemoselectivity in Nitro Reduction

    • Title: Chemoselective Reduction of Nitroarenes using Iron/Ammonium Chloride.[1]

    • Source: BenchChem Application Notes.[1]

  • Nevirapine Intermediate Synthesis (Context)

    • Title: Process for prepar
    • Source: Google Patents.[1]

    • URL
  • Stannous Chloride Reduction Protocol

    • Title: SnCl2 Reduction of Nitro Compounds.[1][2][5]

    • Source: Common Organic Chemistry.[1]

    • URL:[Link][1][5]

Sources

Application Note: Using N2-Cyclopropyl-4-methyl-2,3-pyridinediamine in Nevirapine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The "Diamine Route" Advantage

The synthesis of Nevirapine (Viramune®), a non-nucleoside reverse transcriptase inhibitor (NNRTI), traditionally relies on the coupling of 2-chloronicotinoyl chloride with 2-chloro-3-amino-4-picoline (CAPIC), followed by a late-stage amination with cyclopropylamine. While effective, this "Classic Route" requires harsh conditions to displace the chlorine atom on the electron-rich picoline ring after the amide bond is formed.

This guide details an alternative, convergent strategy utilizing N2-Cyclopropyl-4-methyl-2,3-pyridinediamine (CAS 284686-18-6) as the key nucleophile. By installing the cyclopropylamine moiety before the coupling step, this route offers distinct advantages:

  • Regiocontrol: Eliminates the risk of competitive amination at the nicotinic position during late-stage functionalization.

  • Milder Cyclization: The final ring closure becomes an intramolecular substitution of the reactive 2-chloronicotinic chloride, often proceeding with higher yields and cleaner impurity profiles.

  • Atom Economy: Reduces the consumption of cyclopropylamine, which is used in large excess in the classic route to drive the reaction to completion.

Chemical Identity
PropertyDetail
Chemical Name N2-Cyclopropyl-4-methyl-2,3-pyridinediamine
Synonyms 3-Amino-2-cyclopropylamino-4-methylpyridine; 2-(Cyclopropylamino)-3-amino-4-picoline
CAS Number 284686-18-6
Molecular Formula C₉H₁₃N₃
Molecular Weight 163.22 g/mol
Role Advanced Intermediate / Nucleophile

Part 2: Synthetic Pathway & Mechanism

The synthesis proceeds through two distinct phases: the preparation of the diamine intermediate and its conversion to Nevirapine.

Reaction Scheme (Graphviz Visualization)

NevirapineSynthesis Figure 1: Convergent Synthesis of Nevirapine via N2-Cyclopropyl-4-methyl-2,3-pyridinediamine Start 2-Hydroxy-4-methyl- 3-nitropyridine Step1 2-Chloro-4-methyl- 3-nitropyridine Start->Step1 POCl3 Reflux Step2 2-(Cyclopropylamino)- 4-methyl-3-nitropyridine Step1->Step2 Cyclopropylamine SNAr Diamine N2-Cyclopropyl-4-methyl- 2,3-pyridinediamine (The Intermediate) Step2->Diamine Reduction (Fe/AcOH or H2/Pd) Amide Amide Intermediate Diamine->Amide + Acid Chloride (Acylation) AcidChloride 2-Chloronicotinoyl Chloride AcidChloride->Amide Nevirapine Nevirapine (Target API) Amide->Nevirapine NaHMDS or NaH Cyclization

Figure 1: The "Diamine Route" involves early installation of the cyclopropyl group, followed by acylation and base-mediated cyclization.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine

Note: If purchasing the intermediate commercially (CAS 284686-18-6), skip to Protocol B.

Objective: Synthesize the diamine from 2-chloro-4-methyl-3-nitropyridine.

  • Nucleophilic Substitution (SNAr):

    • Reagents: 2-Chloro-4-methyl-3-nitropyridine (1.0 eq), Cyclopropylamine (2.5 eq), Ethanol or Xylene.

    • Procedure: Dissolve the chloropyridine in the solvent. Add cyclopropylamine dropwise. Heat to reflux (80-100°C) for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.

    • Workup: Cool to RT. Concentrate under vacuum. Partition residue between water and Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield 2-(cyclopropylamino)-4-methyl-3-nitropyridine (Yellow solid).

  • Reduction of Nitro Group:

    • Reagents: Nitro intermediate (from step 1), Iron powder (5.0 eq), Acetic Acid (AcOH), Ethanol.

    • Procedure: Suspend the nitro compound in Ethanol/AcOH (3:1). Add Iron powder in portions at 60°C. Heat to reflux for 2 hours.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate. Neutralize with saturated NaHCO₃. Extract with DCM. Dry and concentrate to obtain N2-Cyclopropyl-4-methyl-2,3-pyridinediamine .

    • Yield Target: >80% over two steps.

Protocol B: Coupling and Cyclization to Nevirapine

Objective: Convert the diamine to Nevirapine via acylation and ring closure.

Step 1: Acylation (Amide Formation)

This step forms the amide bond between the primary amine of the diamine and the acid chloride.

  • Reagents:

    • N2-Cyclopropyl-4-methyl-2,3-pyridinediamine (1.0 eq)[1]

    • 2-Chloronicotinoyl chloride (1.1 eq) (Prepared fresh from 2-chloronicotinic acid + SOCl₂)

    • Pyridine (2.0 eq) or Triethylamine (TEA)

    • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Procedure:

    • Dissolve the diamine (10 g, 61.3 mmol) and Pyridine (9.9 mL) in dry DCM (100 mL) under Nitrogen.

    • Cool the solution to 0–5°C.

    • Add a solution of 2-Chloronicotinoyl chloride (11.9 g, 67.4 mmol) in DCM dropwise over 30 minutes, maintaining temperature <10°C.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • IPC (In-Process Control): Check HPLC for conversion to the amide intermediate.

    • Workup: Quench with water. Wash organic layer with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

    • Product: Crude amide intermediate (often used directly in the next step).

Step 2: Cyclization (Ring Closure)

This critical step involves the intramolecular attack of the secondary cyclopropylamine nitrogen onto the 2-chloronicotinic ring.

  • Reagents:

    • Crude Amide Intermediate (from Step 1)

    • Base: Sodium Hexamethyldisilazane (NaHMDS) (2.5 eq) OR Sodium Hydride (NaH) (60% dispersion, 2.5 eq)

    • Solvent: Anhydrous Pyridine (for NaHMDS) or DMF (for NaH)

  • Procedure (NaHMDS Method - Recommended for Purity):

    • Dissolve the crude amide in anhydrous Pyridine (10 volumes).

    • Heat the solution to 50°C.

    • Add NaHMDS (1.0 M in THF) dropwise.

    • Increase temperature to 80–90°C and stir for 1–2 hours.

    • Mechanism Check: The base deprotonates the cyclopropylamine (-NH-), making it highly nucleophilic for the SNAr displacement of the chlorine.

    • Workup: Cool to RT. Quench carefully with Ammonium Chloride (aq). Extract with EtOAc.[2]

    • Purification: Concentrate organics. Crystallize the residue from Ethanol/Water or purify via silica gel chromatography (0-5% MeOH in DCM).

  • Final Product: Nevirapine (White to off-white crystalline solid).

Part 4: Analytical Quality Control

Critical Quality Attributes (CQAs)

Ensure the final API meets the following specifications.

AttributeSpecificationMethod
Appearance White to off-white powderVisual
Identification Matches Reference StandardIR / HPLC Retention Time
Assay 98.0% – 102.0%HPLC (C18 Column)
Impurity A < 0.15% (Uncyclized Amide)HPLC
Impurity B < 0.15% (Des-cyclopropyl analog)HPLC
Residual Solvents Pyridine < 200 ppmGC-HS
HPLC Method Parameters
  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: Phosphate Buffer pH 6.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 80% B over 20 min.

  • Detection: UV at 220 nm and 254 nm.

References

  • Hargrave, K. D., et al. (1991).[3] "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones." Journal of Medicinal Chemistry, 34(7), 2231–2241. Link

  • Kelly, T. A., et al. (2009). "Dipyridodiazepinone derivatives; synthesis and anti HIV-1 activity."[4][5] Beilstein Journal of Organic Chemistry, 5, No. 32. (Describes the synthesis of Compound 27: 3-Amino-2-cyclopropylamino-4-methylpyridine). Link

  • Grob, P. M., et al. (1992).[3] "Nevirapine: A Non-Nucleoside Inhibitor of HIV-1 Reverse Transcriptase." AIDS Research and Human Retroviruses, 8(2), 145-152. Link

  • Schneider, M., et al. (1996). "Process for preparing nevirapine." U.S. Patent 5,569,760.[6] (Describes the standard route for comparison). Link

  • Chemical Book. "Product: N2-Cyclopropyl-4-methyl-2,3-pyridinediamine (CAS 284686-18-6)."[1][7][8] Link

Sources

Application Notes and Protocols: Cyclopropylamine Substitution on Chloronitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Cyclopropyl-nitropyridinamines

In the landscape of modern drug discovery and medicinal chemistry, the N-cyclopropyl-nitropyridinamine scaffold is a privileged structural motif. The unique conformational constraints and electronic properties imparted by the cyclopropyl group often lead to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. The substitution of a chlorine atom on a nitropyridine ring with cyclopropylamine is a key synthetic transformation to access these valuable compounds. This document provides a comprehensive guide to the reaction conditions, underlying mechanisms, and practical protocols for this crucial nucleophilic aromatic substitution (SNAr) reaction.

Pillar 1: Mechanistic Insights and Rationale for Experimental Design

The reaction proceeds via a well-established SNAr addition-elimination mechanism.[1][2][3] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The Addition-Elimination Pathway
  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the cyclopropylamine's nitrogen atom on the electron-deficient carbon atom of the chloronitropyridine that bears the chlorine atom.[3][4] This step is typically the rate-determining step. The aromaticity of the pyridine ring is temporarily disrupted, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[2]

  • Stabilization of the Meisenheimer Complex: The presence of the strongly electron-withdrawing nitro group is crucial. It delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this intermediate and lowering the activation energy of the reaction.[1][2] The position of the nitro group relative to the chlorine atom significantly influences the reaction rate, with ortho and para substitutions providing the most substantial rate enhancement.

  • Elimination and Re-aromatization: In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the N-cyclopropyl-nitropyridinamine product.

Visualizing the Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Chloronitropyridine Chloronitropyridine Cl-Py-NO2 Meisenheimer Meisenheimer Complex [Py(Cl)(NHC3H5)(NO2)]- Chloronitropyridine:c->Meisenheimer:c Addition (Rate-Determining) Cyclopropylamine Cyclopropylamine C3H5NH2 Cyclopropylamine:c->Chloronitropyridine:c Nucleophilic Attack Product N-Cyclopropyl-nitropyridinamine C3H5NH-Py-NO2 Meisenheimer:c->Product:c Elimination & Aromatization Chloride Chloride Ion Cl- Meisenheimer:c->Chloride:c

Caption: The SNAr mechanism for cyclopropylamine substitution.

Pillar 2: Key Reaction Parameters and Their Influence

The success and efficiency of the cyclopropylamine substitution on chloronitropyridines are governed by a set of critical experimental parameters. Careful consideration and optimization of these factors are essential for achieving high yields and purity.

ParameterGeneral RecommendationRationale and Field-Proven Insights
Solvent Polar aprotic solvents (e.g., DMF, DMSO, NMP, Acetonitrile)These solvents are effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. While dipolar aprotic solvents are common, reactions can also be driven in other solvents at elevated temperatures under pressure.[5] The choice of solvent can also be influenced by the solubility of the starting materials and the desired reaction temperature.
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N, DIPEA)A base is often required to neutralize the HCl generated during the reaction, which can protonate the cyclopropylamine, rendering it non-nucleophilic. The choice between an inorganic and organic base can depend on the desired reaction temperature and solubility. For instance, potassium carbonate is a cost-effective and commonly used base.[6]
Temperature 80-150 °C (Conventional Heating); 100-180 °C (Microwave)Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition. Microwave irradiation has emerged as a powerful tool for accelerating these reactions, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[7][8][9]
Catalyst Generally not required, but phase-transfer catalysts can be beneficial in biphasic systems.For most homogenous reactions, a catalyst is not necessary. The inherent reactivity of the activated chloronitropyridine is typically sufficient.
Reactant Stoichiometry A slight excess of cyclopropylamine (1.1-1.5 equivalents)Using a modest excess of the amine can help drive the reaction to completion. However, a large excess can complicate purification.

Pillar 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the cyclopropylamine substitution on a representative chloronitropyridine.

Protocol 1: Conventional Heating Method

This protocol is suitable for standard laboratory setups and provides a reliable method for the synthesis of N-cyclopropyl-nitropyridinamines.

Materials:

  • Chloronitropyridine (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloronitropyridine (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the chloronitropyridine.

  • Begin stirring the mixture and add cyclopropylamine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-cyclopropyl-nitropyridinamine.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant acceleration of the reaction, often leading to higher yields in a fraction of the time.[9][10]

Materials:

  • Chloronitropyridine (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Microwave vial with a snap cap

  • Microwave reactor

  • Standard workup and purification reagents

Procedure:

  • In a microwave vial, combine the chloronitropyridine (1.0 eq), cyclopropylamine (1.2 eq), and triethylamine (1.5 eq).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.5 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 15-30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Chloronitropyridine - Cyclopropylamine - Base B Add Solvent A->B C1 Conventional Heating (100°C, 4-8h) B->C1 Method 1 C2 Microwave Irradiation (150°C, 15-30min) B->C2 Method 2 D Quench & Extract C1->D C2->D E Dry & Concentrate D->E F Column Chromatography E->F G Pure Product F->G

Caption: General workflow for cyclopropylamine substitution.

Trustworthiness: Self-Validating Systems and Characterization

To ensure the integrity of the synthesized N-cyclopropyl-nitropyridinamines, rigorous characterization is essential.

  • Thin Layer Chromatography (TLC): A crucial tool for monitoring reaction progress and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the product. The characteristic signals of the cyclopropyl group and the aromatic protons of the nitropyridine ring should be observed.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The nucleophilic aromatic substitution of chloronitropyridines with cyclopropylamine is a robust and versatile reaction for the synthesis of medicinally relevant compounds. By understanding the underlying SNAr mechanism and carefully controlling the key reaction parameters—solvent, base, and temperature—researchers can reliably and efficiently access these valuable scaffolds. The choice between conventional heating and microwave-assisted synthesis will depend on the available equipment and desired throughput, with the latter offering significant advantages in terms of reaction time and often, yield.

References

  • Nucleophilic Aromatic Substitution - Nptel. Available at: [Link]

  • Mont, N., Teixidó, J., & Borrell, J. I. (2009). A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. Molecular Diversity, 13(1), 39–45. Available at: [Link]

  • Practical Amination of Nitropyridones by Silylation | Organic Process Research & Development. (2008). American Chemical Society. Available at: [Link]

  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Available at: [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021, March 16). YouTube. Available at: [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331–8334. Available at: [Link]

  • Bishop, R. R., Cavell, E. A. S., & Chapman, N. B. (1952). Nucleophilic displacement reactions in aromatic systems. Part I. Kinetics of the reactions of chloronitropyridines with aromatic amines and with pyridine. Journal of the Chemical Society (Resumed), 437. Available at: [Link]

  • Solvent-Free Microwave-Assisted Synthesis of Substituted Pyridines Using NH4OAc as Nitrogen Source. (2025, August 7). ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 569. Available at: [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.). Available at: [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. (2026, February 4). Wordpress. Available at: [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). RSC Publishing. Available at: [Link]

  • Iron porphyrin catalysed light driven C–H bond amination and alkene aziridination with organic azides. (n.d.). RSC Publishing. Available at: [Link]

  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. (n.d.). ChemRxiv. Available at: [Link]

  • Glycoporphyrin Catalysts for Efficient C–H Bond Aminations by Organic Azides. (2025, August 6). ResearchGate. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). PMC - NIH. Available at: [Link]

  • Process for the manufacture of cyclopropylamine. (n.d.). Google Patents.
  • Process for the manufacture of cyclopropylamine. (n.d.). Google Patents.
  • Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. (n.d.). Google Patents.

Sources

Application Note: High-Efficiency Synthesis of Dipyrido[2,3-e:3',2'-b][1,4]diazepin-6-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026


 Cyclization, Process Chemistry

Executive Summary

The dipyrido[1,4]diazepin-6-one scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the core pharmacophore for Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 treatment. Beyond antivirals, this tricyclic system is increasingly relevant in oncology (antiproliferative agents) and GPCR modulation (M2/M3 antagonists).

This Application Note provides a rigorous technical guide for synthesizing dipyrido[2,3-e:3',2'-b][1,4]diazepin-6-one analogs. Unlike generic preparations, this guide focuses on process-resilient methodologies that overcome common synthetic failure modes such as incomplete cyclization, regioselectivity issues, and difficult purification. We present two distinct protocols: a versatile Two-Step Discovery Route for library generation and a One-Pot Process Route for scalable efficiency.

Strategic Retrosynthesis & Mechanism

The construction of the tricyclic core hinges on forming two critical bonds: the amide backbone and the biaryl amine bridge. The most robust strategy involves an initial intermolecular amide coupling followed by an intramolecular Nucleophilic Aromatic Substitution (


).
Mechanistic Pathway

The cyclization step is thermodynamically demanding, often requiring high temperatures and strong bases (e.g., NaH, LiHMDS) to generate the amidate anion necessary to displace the halogen (usually chlorine) on the adjacent pyridine ring.

G Start 2-Chloronicotinic Acid Derivative Intermediate Amide Intermediate (Open Chain) Start->Intermediate Step 1: Amide Coupling (SOCl2 or HATU) Amine 2-Amino-3-picoline Derivative Amine->Intermediate Anion Amidate Anion (Nucleophile) Intermediate->Anion Step 2: Deprotonation (NaH/Pyridine) Product Dipyrido[1,4]diazepin-6-one (Cyclized Target) Anion->Product Intramolecular SnAr (Ring Closure)

Figure 1: Strategic disconnection showing the stepwise formation of the tricyclic core.

Critical Process Parameters (CPPs)

Before initiating synthesis, researchers must account for the following variables which drastically affect yield:

ParameterCriticalityApplication Note
Base Strength HighWeak bases (

) rarely drive the

cyclization to completion. NaH or LiHMDS are required to fully deprotonate the amide (

).
Solvent Selection HighPyridine is the classic solvent; it acts as a base and solubilizer at high temps (

C). Diglyme or Dioxane are superior for non-pyridine routes.
Leaving Group MediumA 2-Chloro substituent on the nicotinic acid moiety is standard.[1] 2-Fluoro is more reactive but cost-prohibitive for scale-up.
Moisture Control HighThe amidate anion is moisture-sensitive. Strictly anhydrous conditions are mandatory during cyclization.

Protocol A: The "Discovery Route" (Two-Step)

Best for: Synthesizing diverse analog libraries where intermediate isolation is needed for characterization.

Step 1: Amide Bond Formation

This step couples a 2-chloronicotinic acid derivative with a substituted 2-amino-3-picoline.

Reagents:

  • 2-Chloronicotinic acid analog (1.0 equiv)

  • Thionyl chloride (

    
    ) (5.0 equiv) or Oxalyl chloride
    
  • 2-Amino-3-picoline analog (1.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (

    
    ) (3.0 equiv)
    

Procedure:

  • Acid Chloride Formation: Dissolve the nicotinic acid derivative in anhydrous DCM. Add

    
     dropwise. Reflux for 2 hours until the solution is clear. Evaporate solvent and excess 
    
    
    
    in vacuo to obtain the crude acid chloride.
    • Note: Complete removal of

      
       is critical to prevent side reactions with the amine.
      
  • Coupling: Dissolve the crude acid chloride in anhydrous DCM.

  • Add the 2-amino-3-picoline derivative and

    
     at 
    
    
    
    C.
  • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically Hexane/EtOAc) to isolate the amide intermediate .

Step 2: Base-Mediated Cyclization ( )

Reagents:

  • Amide intermediate (from Step 1)

  • Sodium Hydride (NaH) (60% dispersion in oil, 2.5 equiv)

  • Pyridine (anhydrous) or Diglyme

Procedure:

  • Dissolve the amide intermediate in anhydrous Pyridine (concentration ~0.2 M).

  • Carefully add NaH portion-wise at RT under Argon flow. Caution: Hydrogen gas evolution.

  • Heat the reaction mixture to 140^\circ C (reflux) for 2–6 hours.

    • Monitoring: Monitor by HPLC/TLC. The intermediate spot should disappear, replaced by a more polar cyclized product.

  • Quench: Cool to RT. Carefully add water or ice to quench excess NaH.

  • Isolation:

    • Method A (Precipitation): Pour mixture into excess water. The product often precipitates. Filter and wash with water/ether.

    • Method B (Extraction): If no precipitate, extract with EtOAc. Note that pyridine is difficult to remove; wash extensively with

      
       solution or dilute HCl (if product is not acid-sensitive) to remove pyridine.
      
  • Purification: Recrystallization from Ethanol/DMF is common for these scaffolds.

Protocol B: The "Process Efficiency" Route (One-Pot)

Best for: Scale-up (>10g) and known analogs (e.g., Nevirapine synthesis).

This protocol utilizes a "single unit operation" strategy often employed in industrial settings (e.g., Boehringer Ingelheim processes), utilizing Diglyme as a high-boiling solvent to facilitate both coupling and cyclization without isolating the intermediate.

Reagents:

  • Methyl 2-chloronicotinate analog (1.0 equiv)

  • 2-Amino-3-picoline analog (1.0 equiv)

  • Sodium Hydride (NaH) (60% in oil, 3.0–4.0 equiv)

  • Diglyme (Diethylene glycol dimethyl ether) (anhydrous)

Procedure:

  • Charge: To a dry reactor under

    
    , charge NaH and Diglyme.
    
  • Addition 1: Add the 2-Amino-3-picoline analog. Stir at RT for 30 mins to form the amide anion.

  • Addition 2: Add Methyl 2-chloronicotinate slowly.

  • Reaction: Heat the mixture to 130–140^\circ C .

    • Mechanism:[2][3][4][5] The amine attacks the ester (amide formation), followed immediately by the amidate attacking the chloropyridine (ring closure).

  • Duration: Stir for 4–8 hours.

  • Workup: Cool to

    
    . Slowly add Isopropanol to quench NaH, followed by water.
    
  • Crystallization: Adjust pH to neutral (acetic acid) if necessary. The product typically crystallizes from the Diglyme/Water mixture upon cooling to

    
    .
    

Analytical Validation & Expected Data

Successful synthesis is validated by the disappearance of the amide N-H stretch and specific NMR shifts.

TechniqueExpected Signature for Dipyrido[1,4]diazepin-6-one
1H NMR Amide Proton: A singlet around

10.0–12.0 ppm (lactam NH). Bridgehead: Disappearance of the open-chain amide NH signal. Aromatic: Distinct splitting patterns for the two fused pyridine rings.
MS (ESI)

corresponding to the tricyclic core (calc. mass - HCl).
IR C=O (Lactam): Strong band at 1650–1680

. Absence: No O-H stretch (unless hydroxy-substituted).
Structural Isomerism Warning

Ensure the fusion is correct. The [3,2-b:2',3'-e] fusion (Nevirapine type) is thermodynamically favored under these conditions, but if starting materials allow alternative binding modes (e.g., using 2,6-dichloro derivatives), isomeric mixtures may form.

Isomers Substrate Precursors: 2-Chloronicotinic acid + 3-Amino-2-chloropyridine ProductA Dipyrido[3,2-b:2',3'-e] (Nevirapine Core) Substrate->ProductA Path A (Desired) ProductB Dipyrido[2,3-b:3',2'-f] (Isomer) Substrate->ProductB Path B (Possible Side Product)

Figure 2: Potential for regioisomerism depending on starting material symmetry.

References

  • Hargrave, K. D., et al. (1991). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones."[6] Journal of Medicinal Chemistry. Link

  • Grozinger, K., et al. (1995).[7] "Synthesis of Nevirapine and Its Major Metabolite." Journal of Heterocyclic Chemistry. Link

  • Patel, U. R., & Proudfoot, J. R. (2002). "The synthesis of 11-cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one." The Journal of Organic Chemistry. Link

  • Srivastava, A., et al. (2021). "Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction." RSC Advances. Link

  • Boehringer Ingelheim Pharmaceuticals. (2004). "Process for the preparation of nevirapine." U.S. Patent 6,680,383.[1] Link

Sources

Synthesis of HIV-1 reverse transcriptase inhibitors using pyridine diamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

1.1 Executive Summary This guide details the synthesis, purification, and biological characterization of Diarylpyridine (DAPYr) derivatives, a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike nucleoside inhibitors (NRTIs) that target the catalytic site, these pyridine diamine analogues bind to the hydrophobic Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT). This binding induces a conformational change that locks the enzyme's "thumb" subdomain in a hyperextended position, allosterically inhibiting DNA polymerization.

1.2 Strategic Significance Diarylpyridines are bioisosteres of the FDA-approved diarylpyrimidines (e.g., Etravirine, Rilpivirine). The pyridine core offers distinct solubility profiles and vectoral positioning of the "wings," allowing these molecules to maintain potency against drug-resistant mutants (e.g., K103N, Y181C) by exploiting the "torsional flexibility" or "wiggling" of the inhibitor within the binding pocket.

Chemical Synthesis Protocol

2.1 Retrosynthetic Analysis The synthesis relies on sequential Nucleophilic Aromatic Substitution (


) reactions on a 2,6-dichloro-3-nitropyridine core. The electron-withdrawing nitro group at the C3 position activates the C2 and C6 positions for nucleophilic attack.

2.2 Workflow Diagram

SynthesisWorkflow cluster_QC Quality Control Gates Start 2,6-dichloro-3-nitropyridine Inter1 Intermediate A (Mono-substituted) Start->Inter1 Step 1: 4-aminobenzonitrile NaH, DMF, 0°C to RT Inter2 Intermediate B (Di-substituted) Inter1->Inter2 Step 2: Substituted Phenol/Amine K2CO3, DMF, 120°C QC1 TLC/LC-MS Check Regioselectivity Inter1->QC1 Final Target Diarylpyridine (Reduced Amine) Inter2->Final Step 3: Fe powder, NH4Cl EtOH/H2O, Reflux QC2 1H NMR Verify Reduction Final->QC2

Caption: Sequential


 and reduction pathway for Diarylpyridine synthesis.

2.3 Detailed Experimental Procedure

Step 1: Synthesis of the "Left Wing" (Intermediate A) Target: 4-((6-chloro-3-nitropyridin-2-yl)amino)benzonitrile[1]

  • Reagents: 2,6-dichloro-3-nitropyridine (1.0 eq), 4-aminobenzonitrile (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Anhydrous DMF.

  • Protocol:

    • Dissolve 4-aminobenzonitrile in anhydrous DMF under

      
       atmosphere. Cool to 0°C.
      
    • Add NaH portion-wise. Stir for 30 min to generate the anilide anion.

    • Add 2,6-dichloro-3-nitropyridine dissolved in DMF dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Quench: Pour into ice-water. The precipitate is filtered, washed with water, and dried.

    • Critical Note: The C2 position is more reactive due to the ortho-nitro effect and steric considerations. Verify regioselectivity by NMR (C2-substitution is preferred over C6).

Step 2: Introduction of the "Right Wing" (Intermediate B) Target: 4-((6-(substituted-phenoxy)-3-nitropyridin-2-yl)amino)benzonitrile

  • Reagents: Intermediate A (1.0 eq), Substituted Phenol (e.g., 2,4,6-trimethylphenol) (1.2 eq),

    
     (2.0 eq), DMF.
    
  • Protocol:

    • Suspend Intermediate A, the phenol, and

      
       in DMF.
      
    • Heat to 100–120°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Cool to RT, pour into water. Extract with Ethyl Acetate (

      
      ).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Silica gel column chromatography. Elute with Hexane/EtOAc gradient.

Step 3: Nitro Reduction to Final Amine Target: 3-amino-diarylpyridine derivative[1]

  • Reagents: Intermediate B, Iron powder (5.0 eq),

    
     (5.0 eq), Ethanol/Water (4:1).
    
  • Protocol:

    • Dissolve Intermediate B in EtOH/Water. Add Fe powder and

      
      .
      
    • Reflux (80°C) for 2–4 hours.

    • Filtration: Filter hot through a Celite pad to remove iron residues. Wash pad with hot ethanol.

    • Concentrate filtrate. Recrystallize from Ethanol or purify via HPLC if necessary.

    • Validation: Disappearance of nitro peaks in IR/NMR; appearance of

      
       signal in NMR (~5.0 ppm).
      

Analytical Characterization

3.1 Purity Requirements For biological assays, compounds must meet >95% purity.

TechniqueParameterAcceptance Criteria
HPLC Purity>95% (UV @ 254 nm)
1H NMR StructureIntegration of aromatic protons matches theoretical count.
HRMS IdentityMass error < 5 ppm.
Solubility Assay PrepSoluble in DMSO at 10 mM (stock).

Biological Evaluation: HIV-1 RT Inhibition Assay

4.1 Principle This assay measures the incorporation of Digoxigenin-labeled dUTP into a DNA strand synthesized by Recombinant HIV-1 RT on a poly(A) template.

4.2 Reagents

  • Enzyme: Recombinant HIV-1 Reverse Transcriptase (1 U/µL).

  • Template/Primer: Poly(A) · Oligo(dT)15.[2]

  • Nucleotides: Biotin-dUTP, Digoxigenin-dUTP, dTTP.

  • Detection: Anti-Digoxigenin-Peroxidase (POD) antibody + ABTS substrate.

4.3 Protocol Steps

  • Preparation: Dilute synthesized inhibitors in DMSO (Serial dilutions: 10 µM to 0.1 nM). Final DMSO concentration in well must be <1%.[3]

  • Incubation: Add 20 µL of inhibitor + 20 µL of Enzyme mixture to a streptavidin-coated microplate. Incubate 30 min at 37°C (Pre-incubation allows inhibitor binding).

  • Reaction Start: Add 20 µL of Reaction Mix (Template/Primer + dNTPs).

  • Elongation: Incubate 1 hour at 37°C.

  • Detection:

    • Wash plate

      
       with Wash Buffer.
      
    • Add Anti-Dig-POD antibody (200 mU/mL). Incubate 1 hour.

    • Add ABTS substrate.[4] Read Absorbance at 405 nm (

      
      ).[3]
      
  • Data Analysis: Calculate % Inhibition:

    
    
    Fit data to a sigmoidal dose-response curve to determine 
    
    
    
    .

Structure-Activity Relationship (SAR) Logic

The efficacy of pyridine diamines relies on specific interactions within the NNIBP.

SAR_Logic CentralCore Central Pyridine Ring (Scaffold) LeftWing Left Wing (Benzonitrile) (H-bond to Lys101) CentralCore->LeftWing C2 Position RightWing Right Wing (Subst. Phenol) (Pi-stacking with Tyr181) CentralCore->RightWing C6 Position NH_Linker NH Linker (Flexibility/H-bond donor) CentralCore->NH_Linker C3 Position (Amine) Potency (Wild Type) Potency (Wild Type) LeftWing->Potency (Wild Type) Resilience (Mutants) Resilience (Mutants) RightWing->Resilience (Mutants) Solubility & H-bonding (Mainchain) Solubility & H-bonding (Mainchain) NH_Linker->Solubility & H-bonding (Mainchain)

Caption: SAR map highlighting functional zones of the Diarylpyridine inhibitor.

  • Left Wing (A-Ring): A para-cyano group is critical for forming a hydrogen bond with the backbone of Lys101 .

  • Right Wing (C-Ring): Steric bulk here (e.g., methyl groups) induces a "propeller" conformation, enhancing

    
    -
    
    
    
    stacking with Tyr181 and Tyr188 .
  • NH Linkers: Provide the "torsional flexibility" required to accommodate mutations like K103N (where a bulky asparagine replaces lysine, requiring the inhibitor to wiggle to avoid steric clash).

References

  • Discovery of Diarylpyridines: Xie, L., et al. "Design, Synthesis, and Evaluation of Diarylpyridines and Diarylanilines as Potent Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors."[1][5][6] Journal of Medicinal Chemistry (2010). Link

  • Synthesis Protocol (DAPYs): Chan, J., et al. "Discovery of diarylpyridine derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors."[1][5][7] Bioorganic & Medicinal Chemistry Letters (2012). Link

  • Assay Methodology: BenchChem Application Notes. "HIV-1 Reverse Transcriptase Inhibition Assay."[1][3][4][6][7][8][9][10][11][12] Link

  • Structural Biology of NNIBP: Das, K., et al. "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry (2004). Link

Sources

Procedure for N-alkylation of 2,3-diaminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Alkylation of 2,3-Diaminopyridines

Part 1: Executive Summary & Scientific Rationale

The Challenge: 2,3-Diaminopyridine (DAP) is a "privileged scaffold" in medicinal chemistry, serving as the immediate precursor to imidazo[4,5-b]pyridines (drug targets in oncology and GPCR modulation).[1] However, its alkylation is fraught with regiochemical ambiguity.[2] The molecule presents three nucleophilic nitrogen centers:

  • N1 (Ring Nitrogen): Basic (

    
    ), prone to quaternization.[1]
    
  • N2 (Exocyclic 2-amine): Electronically deactivated due to amidine-like resonance with the ring nitrogen.[1]

  • N3 (Exocyclic 3-amine): Behaves as an electron-rich aniline, generally the most nucleophilic site for soft electrophiles.[1]

The Solution: Direct alkylation with alkyl halides often yields intractable mixtures of mono-alkylated, poly-alkylated, and ring-quaternized salts.[1] This guide establishes Reductive Amination as the "Gold Standard" for clean, mono-selective N-3 alkylation, while outlining a Protection-Deprotection Strategy for accessing the elusive N-2 alkylated congeners.[1]

Part 2: Mechanistic Insight & Decision Pathways

To achieve reproducibility, one must understand the electronic bias of the substrate.[2]

  • N3-Selectivity: In neutral or slightly acidic media (reductive amination conditions), the N-3 amine reacts with aldehydes to form an imine/iminium species faster than the N-2 amine.[1] The N-2 amine's lone pair is delocalized into the pyridine ring (poor nucleophile) and is often engaged in an intramolecular hydrogen bond with the ring nitrogen.

  • N2-Selectivity: Accessing the N-2 alkylated product typically requires "locking" the N-3 position or exploiting the higher acidity of the N-2 proton under basic conditions (though this competes with ring alkylation).[1]

Figure 1: Regioselectivity Decision Tree

Regioselectivity Start Starting Material: 2,3-Diaminopyridine Goal Target Regioisomer? Start->Goal N3_Path Target: N3-Alkyl (Precursor to 1-sub-imidazo[4,5-b]pyridine) Goal->N3_Path Preferred Route N2_Path Target: N2-Alkyl (Precursor to 3-sub-imidazo[4,5-b]pyridine) Goal->N2_Path Alternative Route Method_A Method A: Reductive Amination (Aldehyde + STAB/AcOH) N3_Path->Method_A Standard Protocol Method_B Method B: Direct Alkylation (Base + R-X) N2_Path->Method_B Not Recommended Method_C Method C: Protection Strategy (Formylation/Boc) N2_Path->Method_C Recommended Result_A High Selectivity (>90%) Mono-N3-alkylated product Method_A->Result_A Result_B Low Selectivity Mixture: N3, N2, Ring-N Method_B->Result_B Result_C High Selectivity Requires Multi-step Synthesis Method_C->Result_C

Caption: Decision matrix for selecting the appropriate synthetic workflow based on the desired regiochemical outcome.

Part 3: Detailed Experimental Protocols

Protocol A: Selective N-3 Alkylation via Reductive Amination

Application: Synthesis of 3-(alkylamino)-2-aminopyridines. Reagent of Choice: Sodium Triacetoxyborohydride (STAB) – selected for its ability to reduce imines selectively in the presence of aldehydes without reducing the aldehyde itself (unlike NaCNBH₃ or NaBH₄).

Materials:

  • 2,3-Diaminopyridine (1.0 equiv)[1]

  • Aldehyde (1.0 - 1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • Charge a dry reaction vessel with 2,3-diaminopyridine (10 mmol) and anhydrous DCE (40 mL).

    • Add the aldehyde (10.5 mmol) and Acetic Acid (10-20 mmol).

    • Note: The acid catalyst is crucial to activate the aldehyde and protonate the basic pyridine ring, preventing catalyst poisoning.

    • Stir at Room Temperature (RT) for 30–60 minutes under N₂ atmosphere. A color change (often darkening) indicates imine formation.[1]

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add STAB (14 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by TLC or LC-MS.[1]

    • Checkpoint: The imine intermediate should disappear. If starting material persists, add 0.2 equiv more aldehyde and reductant.[2]

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[1] Stir for 30 minutes to decompose borate complexes.

    • Extract with DCM or EtOAc (3 x 30 mL).[1]

    • Dry organic phase over Na₂SO₄ and concentrate.

  • Purification:

    • Flash column chromatography (typically MeOH/DCM gradients).[1]

    • Validation: The N-3 alkylated product is distinguished by HMBC correlations between the alkyl protons and the C3/C4 carbons of the pyridine ring.

Data Summary: Comparative Efficiency

MethodReagentsRegioselectivity (N3:N2)YieldNotes
Reductive Amination R-CHO, STAB, AcOH> 95 : 5 75-92%Cleanest profile; avoids polyalkylation.[1]
Direct Alkylation R-Br, K₂CO₃, DMF~ 60 : 4030-50%Significant ring quaternization and bis-alkylation.[1]
Direct Alkylation R-Br, NaH, THF~ 50 : 5040-60%Strong base promotes polyalkylation.[1]
Protocol B: Selective N-2 Alkylation (The "Formamide" Route)

Application: Synthesis of 2-(alkylamino)-3-aminopyridines (Precursors to 3-substituted imidazo[4,5-b]pyridines).[1] Concept: Since N-3 is more nucleophilic, we cannot directly alkylate N-2 selectively.[1] We must use a precursor where N-2 is already functionalized or use a blocking group.[1]

Workflow:

  • Precursor Selection: Start with 2-amino-3-nitropyridine .[1]

  • N-Alkylation (of the nitro-amine):

    • Treat 2-amino-3-nitropyridine with NaH (1.2 equiv) in DMF at 0°C.

    • Add Alkyl Halide (1.1 equiv).[1]

    • Mechanistic Note: The strong electron-withdrawing nitro group at C3 acidifies the N2-H protons, facilitating deprotonation and subsequent alkylation. The nitro group also sterically hinders the C3 position (though it is not an amine yet).

  • Reduction:

    • Reduce the nitro group (H₂, Pd/C or Fe/AcOH) to generate the N-3 amine.

    • Result: 2-(alkylamino)-3-aminopyridine.[1]

Part 4: Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two protocols.

ReactionPathways DAP 2,3-Diaminopyridine Imine Intermediate: N3-Imine Species DAP->Imine Fast (Kinetic Control) DirectAlk Direct Alkylation (R-X, Base) Mixture Mixture: N2-Alkyl + N3-Alkyl + Quats DAP->Mixture Low Selectivity Aldehyde Aldehyde (R-CHO) Aldehyde->Imine STAB STAB / AcOH Prod_N3 Major Product: 3-(Alkylamino)-2-aminopyridine STAB->Prod_N3 Imine->Prod_N3 Reduction (STAB) Prod_Imidazo Cyclization Product: 1-Alkyl-imidazo[4,5-b]pyridine Prod_N3->Prod_Imidazo Orthoformate/Heat

Caption: Mechanistic pathway showing the kinetic preference for N3-imine formation during reductive amination versus the mixed outcome of direct alkylation.

Part 5: Quality Control & Validation

Self-Validating the Protocol: To ensure the correct isomer has been synthesized, use HMBC (Heteronuclear Multiple Bond Correlation) NMR spectroscopy .

  • N3-Alkylated Product: The methylene protons of the new alkyl group will show a correlation to C4 of the pyridine ring (typically

    
     115-125 ppm).
    
  • N2-Alkylated Product: The methylene protons will show a correlation to C3 (typically

    
     120-135 ppm, often shifted due to the adjacent nitro/amine) but not C4.[1]
    
  • NOESY: Strong NOE signal between the alkyl group protons and the C4-H proton confirms N-3 substitution.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[2][1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[2][5]

  • Khanna, I. K., et al. (1995).[2][6] "Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines." The Journal of Organic Chemistry, 60(4), 960–965.[2]

  • Göker, H., et al. (2020).[2] "Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues." Journal of Molecular Structure, 1272, 134200.[2][7] (Contextual reference for heterocyclic alkylation patterns).

Sources

Troubleshooting & Optimization

Improving yield of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Heterocyclic Synthesis Ticket ID: #PYR-DIAMINE-OPT-04 Subject: Yield Optimization for N2-Cyclopropyl-4-methyl-2,3-pyridinediamine Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering yield bottlenecks in the synthesis of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine . This molecule is a critical "privileged scaffold," often serving as the immediate precursor to dipyrido-diazepinone analogs (like Nevirapine) or other non-nucleoside reverse transcriptase inhibitors (NNRTIs).

The synthesis typically proceeds via a two-stage cascade:[1]

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of a halogen (usually chlorine) by cyclopropylamine.
    
  • Chemoselective Reduction: Conversion of the nitro group to an amine without compromising the cyclopropyl ring.

Our analysis suggests your yield loss likely stems from three specific failure modes : competitive hydrolysis during the


 step, cyclopropyl ring opening during hydrogenation, or oxidative degradation of the electron-rich diamine product.

Module 1: The Synthetic Pathway & Failure Points

The following logic map visualizes the reaction flow and identifies where mass balance is typically lost.

SynthesisFlow SM Starting Material (2-Chloro-4-methyl-3-nitropyridine) Inter Intermediate (2-Cyclopropylamino-4-methyl-3-nitropyridine) SM->Inter Step 1: SNAr Cyclopropylamine, Base (Critical: Anhydrous) Hydrolysis Side Product A: 2-Hydroxy-derivative (Caused by wet solvent) SM->Hydrolysis H2O competition Target Target Product (N2-Cyclopropyl-4-methyl-2,3-pyridinediamine) Inter->Target Step 2: Reduction Fe/NH4Cl or H2/Ra-Ni (Critical: Selectivity) RingOpen Side Product B: N-Propyl derivative (Over-hydrogenation) Inter->RingOpen Pd/C, High Pressure Oxidation Side Product C: Black Tar/Dimers (Air Oxidation) Target->Oxidation O2 Exposure

Figure 1: Reaction logic flow highlighting the three primary pathways for yield loss (dotted red lines).

Module 2: Critical Step Analysis & Optimization

Step 1: The Reaction

Precursor: 2-Chloro-4-methyl-3-nitropyridine Reagent: Cyclopropylamine[2][3][4]

The Problem: The chlorine at the 2-position is activated by the 3-nitro group.[5] However, water is a competitive nucleophile. If your solvent (typically Ethanol or Acetonitrile) is not dry, you will generate the 2-hydroxy impurity (pyridone tautomer), which is a dead end.

Optimization Protocol:

  • Solvent: Switch to anhydrous Acetonitrile (MeCN) or Toluene . Avoid protic solvents like ethanol if hydrolysis is observed >5%.

  • Base: Use Diisopropylethylamine (DIPEA) (1.2 equiv). It is less nucleophilic than Triethylamine and reduces side reactions.

  • Stoichiometry: Cyclopropylamine is volatile (bp ~50°C). Use 1.5 to 2.0 equivalents and run the reaction in a sealed pressure tube at 60-70°C to prevent loss of reagent.

Step 2: The Nitro Reduction (The "Danger Zone")

Precursor: 2-(Cyclopropylamino)-4-methyl-3-nitropyridine

The Problem: The cyclopropyl ring has significant ring strain (~27.5 kcal/mol). Standard catalytic hydrogenation (


, Pd/C) often results in hydrogenolysis , opening the ring to form the n-propyl analog. This is indistinguishable by TLC and difficult to separate by HPLC.

Optimization Protocol: Do NOT use Palladium on Carbon (Pd/C). Instead, utilize a chemoselective chemical reduction or a milder catalyst.

MethodRisk LevelYield PotentialNotes
H2 / Pd/C HighLowHigh risk of ring opening. Avoid.
Fe / NH4Cl LowHigh (>90%) Recommended. Robust, cheap, preserves cyclopropyl ring.
SnCl2 / HCl MediumMediumEffective, but workup is messy (tin emulsions).
H2 / Raney-Ni Low-MediumHighGood alternative, but requires high pressure equipment.

Module 3: Troubleshooting Guide (FAQs)

Q1: My final product turns into a black oil/tar within hours of isolation. Why? A: The target is an electron-rich ortho-diamine. These are notoriously air-sensitive and prone to oxidation, forming quinone-diimines and polymerization products.

  • Fix: Store the product as a dihydrochloride salt . Treat the free base with HCl in ether/dioxane immediately after workup. The salt form is stable for months at room temperature.

Q2: I see a spot on TLC just below my product in Step 2. What is it? A: This is likely the azo-dimer or a partially reduced hydroxylamine intermediate.

  • Fix: If using Fe/NH4Cl, ensure vigorous mechanical stirring (iron is heavy and sinks) and increase the temperature to reflux (70-80°C). If the spot persists, add a small amount of fresh iron powder.

Q3: In Step 1, the reaction stalls at 80% conversion. A: You likely lost your cyclopropylamine to evaporation.

  • Fix: Do not reflux in an open system. Use a sealed vessel. Alternatively, add the cyclopropylamine in two portions: 1.0 eq at

    
     and 0.5 eq at 
    
    
    
    hours.

Module 4: Validated Experimental Protocol

This protocol prioritizes robustness and scalability (up to 50g scale).

Step A: Synthesis of Intermediate
  • Charge a reaction vessel with 2-Chloro-4-methyl-3-nitropyridine (1.0 eq) and Anhydrous Acetonitrile (5 vol).

  • Add DIPEA (1.2 eq).

  • Cool to 0°C. Add Cyclopropylamine (1.5 eq) dropwise (exothermic).

  • Seal vessel and heat to 65°C for 4 hours.

  • Workup: Concentrate solvent. Resuspend in water.[4] Filter the yellow precipitate.[6] (Yield target: >90%).

Step B: Iron-Mediated Reduction (The "Gold Standard")
  • Suspend the nitro-intermediate (from Step A) in Ethanol/Water (3:1 ratio) .

  • Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (1.0 eq).

  • Heat to vigorous reflux (80°C ) for 2–3 hours. Crucial: High agitation speed required.

  • Hot Filtration: Filter through a Celite pad while hot to remove iron oxide sludge. Wash with hot ethanol.

  • Isolation: Concentrate filtrate. Extract with Ethyl Acetate.[7]

  • Stabilization: Cool the Ethyl Acetate layer to 0°C and bubble dry HCl gas (or add 4M HCl in Dioxane). Filter the dihydrochloride salt .

References

  • Syntheses of NNRTIs: Grozinger, K. G., et al. (1995). "Synthesis of nevirapine and its analogs." Journal of Heterocyclic Chemistry, 32(1), 259-263. Link

  • Cyclopropylamine Reactivity: Bertus, P., & Szymoniak, J. (2003).[2] "New and easy route to primary cyclopropylamines."[2] The Journal of Organic Chemistry, 68(18), 7133-7136. Link

  • Nitro Reduction Selectivity: Bellamy, A. J., & Golding, P. (2007). "The Study of Some Potential New Synthetic Routes to LLM-105." Central European Journal of Energetic Materials, 4(4). (Demonstrates selectivity issues in nitropyridine reduction). Link

  • Iron Reduction Protocol: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." (Contrast with Iron method for sensitive rings). Synthesis, 1988(02), 91-95. Link

Sources

Technical Support Guide: Regioselectivity & Optimization in 2-Chloro-3-Nitropyridine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regioselectivity" Paradox

In the nucleophilic aromatic substitution (


) of 2-chloro-3-nitropyridine  with cyclopropylamine , true regiochemical ambiguity is rare chemically but frequent analytically.[1]

While the C2-position is highly activated by both the ring nitrogen and the ortho-nitro group, leading to the selective displacement of chlorine, researchers often report "regioselectivity issues." These typically stem from three distinct phenomena:

  • NMR Rotamerism: Intramolecular hydrogen bonding (

    
    ) locks the conformation, creating distinct rotameric species that mimic regioisomers in NMR spectra.[1]
    
  • Competitive Hydrolysis: Trace water leads to 2-hydroxy-3-nitropyridine (a thermodynamic sink), often misidentified as an isomer.[1]

  • Ring Opening (ANRORC): Use of strong, hard bases can trigger ring opening rather than substitution.[1]

This guide provides the mechanistic grounding and experimental protocols to distinguish these issues and ensure exclusive formation of 2-(cyclopropylamino)-3-nitropyridine .

Mechanistic Insight & Visualization

Reaction Pathways

The reaction is a classical


 addition-elimination.[1] The nucleophile (cyclopropylamine) attacks the most electrophilic site.
  • Path A (Desired): Attack at C2. Activated by inductive effect of

    
     and resonance/inductive effect of 
    
    
    
    .[1] Chlorine is a good leaving group.[1]
  • Path B (Rare): Attack at C3 (Nitro displacement).[1]

    
     is a leaving group, but Cl is kinetically superior in this specific scaffold with amine nucleophiles.
    
  • Path C (Side Reaction): Hydrolysis at C2.[1] Occurs if water is present; the resulting pyridone is unreactive.

Graphviz Pathway Diagram

ReactionPathways SM 2-Chloro-3-nitropyridine Meisenheimer Meisenheimer Complex (C2 Attack) SM->Meisenheimer + Cyclopropylamine (Kinetic Control) Hydrolysis 2-Hydroxy-3-nitropyridine (Impurity: Hydrolysis) SM->Hydrolysis + H2O / OH- (Thermodynamic Sink) Nuc Cyclopropylamine Product 2-(Cyclopropylamino)-3-nitropyridine (Target: C2 Substitution) Meisenheimer->Product - HCl Rotamer Rotameric Species (NMR Complexity) Product->Rotamer Intramolecular H-Bond (Restricted Rotation)

Figure 1: Reaction landscape showing the dominant C2-substitution pathway versus common hydrolytic side reactions and rotameric equilibration.[1]

Troubleshooting Guide (Q&A)

Category A: Analytical Confusion (NMR/HPLC)

Q1: My 1H NMR shows two sets of signals (e.g., two cyclopropyl multiplets). Do I have a mixture of 2-amino and 4-amino isomers?

  • Diagnosis: Likely Rotamers , not Regioisomers.[1]

  • Explanation: The product, 2-(cyclopropylamino)-3-nitropyridine, possesses a strong intramolecular hydrogen bond between the amine N-H and the nitro oxygen.[1] This creates a planar, rigid 6-membered pseudo-ring.[1] The bulky cyclopropyl group may also suffer steric clash with the nitro group, leading to restricted rotation around the C2-N(exocyclic) bond. This results in slow exchange on the NMR timescale, showing distinct signals for different conformers.

  • Validation Test: Run the NMR at elevated temperature (e.g., 50-60°C). If the peaks coalesce into a single set, they are rotamers. If they remain distinct, they are impurities.[1]

Q2: I see a peak at ~165 ppm in 13C NMR and a new spot on TLC. Is this C4 substitution?

  • Diagnosis: This is likely 2-hydroxy-3-nitropyridine (Hydrolysis).[1]

  • Explanation: The C2-Cl bond is labile.[1] If your solvent (e.g., DMF, DMSO) is "wet" or if you use a hydroxide base, water competes with the amine. The resulting phenol tautomerizes to the 2-pyridone, which has a characteristic carbonyl-like shift (~160-165 ppm).[1]

  • Action: Dry your solvent over molecular sieves.[1] Switch to a non-hygroscopic base like

    
     or DIPEA (Hunig's base).[1]
    
Category B: Synthetic Failure

Q3: The reaction stalls at 60% conversion. Should I increase the temperature to force C4 substitution?

  • Warning: Do NOT overheat (>100°C).

  • Explanation: Forcing conditions often lead to denitration (displacement of

    
    ) or ring opening  (ANRORC mechanism) rather than C4 substitution.[1] The C4 position is activated but lacks a leaving group; direct substitution there requires oxidative conditions (ONSH), which are not present here.
    
  • Solution:

    • Stoichiometry: Ensure you use at least 2.5 equivalents of cyclopropylamine (one as nucleophile, one as HCl scavenger) or 1.1 eq amine + 1.5 eq auxiliary base.

    • Solvent: Switch from Ethanol (slow) to Acetonitrile or DMF (fast).[1]

Q4: Can I displace the Nitro group (C3) instead of the Chloro group (C2)?

  • Feasibility: Low.[1][2]

  • Explanation: In 2-chloro-3-nitropyridine, the Chlorine is the superior leaving group due to the activation by the ortho-Nitro group.[1] Displacing the Nitro group requires specific "soft" nucleophiles (like thiolates) or specific solvent cages. With amines, C2-Cl displacement is kinetically dominant by orders of magnitude.[1]

Optimized Experimental Protocol

This protocol is designed to maximize C2-regioselectivity and minimize hydrolysis.[1]

Objective: Synthesis of 2-(cyclopropylamino)-3-nitropyridine.

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or THFPolar aprotic promotes

without the hygroscopicity of DMF.[1]
Base DIPEA (2.0 eq) or

Scavenges HCl.[1] Avoids hydroxide (prevents hydrolysis/ring opening).[1]
Temperature 60°C - 80°C Sufficient for activation; prevents thermal degradation.[1]
Concentration 0.5 MHigh concentration favors bimolecular substitution over solvent interactions.[1]
Step-by-Step Procedure:
  • Setup: Charge a dry reaction vial with 2-chloro-3-nitropyridine (1.0 equiv).

  • Solvent: Add anhydrous Acetonitrile (0.5 M concentration relative to substrate).

  • Base: Add DIPEA (N,N-Diisopropylethylamine, 2.0 equiv).

    • Note: If using cyclopropylamine HCl salt, add 3.0 equiv of DIPEA.[1]

  • Addition: Add Cyclopropylamine (1.2 equiv) dropwise at room temperature.

    • Observation: The solution often turns yellow/orange immediately (formation of charge-transfer complex).[1]

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Target: Disappearance of starting material (Cl-SM).[1]

    • Impurity Check: Watch for peak at [M-Cl+OH] (Hydrolysis).[1]

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate.[1][3][4]

    • Wash with Water (x2) and Brine (x1).[1] Crucial: Thorough water wash removes unreacted amine and salts.[1]

    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Recrystallization from Ethanol/Heptane is usually sufficient.[1] Column chromatography (Hexane/EtOAc) if needed.[1]

Decision Tree for Troubleshooting

TroubleshootingTree Start Issue Encountered Q1 Is the issue Analytical or Synthetic? Start->Q1 Analytical Analytical (NMR/HPLC) Q1->Analytical Synthetic Synthetic (Low Yield) Q1->Synthetic Q_NMR Multiple peaks in NMR? Analytical->Q_NMR Test_VT Run VT-NMR (50°C) Q_NMR->Test_VT Result_Coal Peaks Coalesce? Test_VT->Result_Coal Sol_Rot Diagnosis: Rotamers (Product is pure) Result_Coal->Sol_Rot Yes Sol_Iso Diagnosis: Impurity (Check Hydrolysis) Result_Coal->Sol_Iso No Q_Impurity Yellow ppt or M-36+17 mass? Synthetic->Q_Impurity Sol_Hydro Diagnosis: Hydrolysis Fix: Dry solvent, change base Q_Impurity->Sol_Hydro Yes Q_Stall Reaction Stalled? Q_Impurity->Q_Stall No Sol_Force Increase Temp (max 80°C) Check Stoichiometry Q_Stall->Sol_Force

Figure 2: Logic flow for diagnosing regioselectivity and purity issues.[1]

References

  • Structural Analysis of 2-Chloro-3-nitropyridine: Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E.

  • Mechanistic Kinetics of SnAr in Nitropyridines: Hamed, E. A., et al. (1997).[1] Nucleophilic substitutions at the pyridine ring...[5]. J. Chem. Soc., Perkin Trans.[1] 2.

  • Synthesis of Cyclopropylamine Derivatives: BenchChem Technical Guide. Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.

  • Rotamerism in 2-Amino-3-nitropyridines: Mahfouz, R. M. Structural and theoretical studies of 2-amino-3-nitropyridine. An-Najah University Journal for Research.[1]

  • Ring Opening Reactions (ANRORC): Reinheimer, J. D., et al.[1] The reaction of 2-chloro-3-nitropyridine with hydroxide.

Sources

Technical Support Center: N2-Cyclopropyl-4-methyl-2,3-pyridinediamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the purification and handling of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine .

⚠️ CRITICAL DATA INTEGRITY NOTE: Database searches indicate a potential conflict for CAS 284462-37-9 . While some commercial aggregators link this CAS to a Sorafenib intermediate (4-(4-aminophenoxy)-N-methylpicolinamide), your request specifies N2-Cyclopropyl-4-methyl-2,3-pyridinediamine .

  • This guide is strictly engineered for the chemical structure: N2-Cyclopropyl-4-methyl-2,3-pyridinediamine.

  • Chemical Context: This compound is an electron-rich vicinal diamine , structurally related to intermediates used in the synthesis of non-nucleoside reverse transcriptase inhibitors (like Nevirapine analogs) and various kinase inhibitors.

Topic: Advanced Purification & Stability Protocols

Doc ID: PUR-PYR-023 | Rev: 4.1 | Status: Approved for R&D/Pilot Scale

Core Purification Directives (The "Why" & "How")

This compound belongs to the class of 2,3-diaminopyridines .[1] These are notoriously prone to rapid oxidative degradation (turning from pale yellow to black tar) upon exposure to air, forming azo-dimers or phenazine-like impurities.

The Golden Rule: Purification is not just separation; it is a race against oxidation. All steps must be performed under inert gas (


 or 

).
Method A: Anti-Solvent Recrystallization (Primary Method)

Best for: Removing unreacted nitro-precursors and inorganic salts from reduction steps (Fe/HCl or Hydrogenation).

Protocol:

  • Dissolution: Dissolve the crude dark oil/solid in a minimum volume of Degassed Ethanol (EtOH) or Methanol (MeOH) at 40–45°C.

    • Why? The diamine is highly soluble in polar protic solvents.

  • Filtration: Filter hot through a Celite pad (under

    
    ) to remove inorganic residues (Pd/C or Iron sludge).
    
  • Precipitation: Slowly add degassed n-Heptane (ratio 1:3 vs alcohol) while stirring.

  • Cooling: Ramp temperature down to 0–5°C over 2 hours.

  • Isolation: Filter rapidly under a nitrogen blanket. Wash with cold Heptane.

Method B: Acid-Base Extraction (Chemical Cleanup)

Best for: Removing non-basic impurities (tars, polymerized byproducts).

Protocol:

  • Dissolve crude in Dichloromethane (DCM) .

  • Extract with 0.5M HCl (aq) . The diamine moves to the aqueous phase; non-basic tars stay in DCM.

  • Critical Step: Wash the aqueous acidic phase with fresh DCM to remove trapped organics.

  • Basify the aqueous phase with NaOH (aq) to pH >10 under cooling (exothermic).

  • Extract back into DCM, dry over

    
    , and concentrate.
    

Visualization: Purification Logic Flow

The following diagram outlines the decision-making process for purifying this specific intermediate based on the impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (Post-Reduction) CheckImpurity Analyze Impurity Profile (HPLC/TLC) Start->CheckImpurity Inorganic High Inorganic Salts? (Fe, Pd/C) CheckImpurity->Inorganic Path A Organic High Organic Impurities? (Unreacted Nitro / Regioisomers) CheckImpurity->Organic Path B Filtration Hot Filtration (Celite) under N2 Inorganic->Filtration AcidBase Acid-Base Extraction (0.5M HCl / DCM) Organic->AcidBase Cryst Recrystallization (EtOH / Heptane) Filtration->Cryst AcidBase->Cryst SaltForm Optional: Convert to HCl Salt (For Long-term Storage) Cryst->SaltForm If unstable Final Pure Diamine (Store -20°C under Ar) Cryst->Final SaltForm->Final

Caption: Logical workflow for isolating N2-Cyclopropyl-4-methyl-2,3-pyridinediamine, prioritizing impurity type.

Troubleshooting & FAQs

Issue 1: "The product turns black immediately after filtering."

Diagnosis: Rapid auto-oxidation of the electron-rich 2,3-diamine system. Root Cause: Exposure to atmospheric oxygen promotes the formation of radical cations and subsequent polymerization (similar to p-phenylenediamine). Corrective Action:

  • Add Antioxidants: Add 0.1% w/w Ascorbic Acid or Sodium Metabisulfite to the aqueous phase during workup.

  • Solvent Degassing: Sparge all solvents with Helium or Nitrogen for 15 mins before use.

  • Storage: Do not store as a free base oil. Convert to the Dihydrochloride salt immediately (treat ethereal solution with HCl/Ether), which is shelf-stable.

Issue 2: "I cannot separate the N2-cyclopropyl isomer from the N3-cyclopropyl regioisomer."

Diagnosis: Regioisomer contamination (rare if starting from 2-chloro-4-methyl-3-nitropyridine, but possible if using 2,3-dihalopyridines). Technical Insight: The N2-amino proton is more acidic and forms stronger H-bonds than the N3-amino proton due to the adjacent ring nitrogen. Corrective Action:

  • Chromatography: Use amine-functionalized silica (NH2-silica) or add 1% Triethylamine to the mobile phase (DCM/MeOH 95:5) to suppress tailing and improve resolution.

  • Selective Protonation: The N3-amino group is less basic. Careful fractional crystallization of the monohydrochloride salt can enrich the desired isomer.

Issue 3: "Low yield during Acid-Base extraction."

Diagnosis: The diamine is partially water-soluble or amphoteric. Corrective Action:

  • Salting Out: Saturate the aqueous alkaline phase with NaCl before the final extraction.

  • Solvent Switch: Replace DCM with Chloroform/Isopropanol (3:1) . The alcohol component helps extract the polar diamine from the water phase.

Quantitative Data: Solvent Suitability

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Methanol HighHighPoor (Cryst)Good for dissolving crude; too soluble for crystallization alone.
Ethanol/Water (9:1) HighModerateExcellent Standard system. Water acts as mild anti-solvent.
Toluene ModerateLowGood Good for rejecting polar tars/salts.
DCM Very HighHighExtraction OnlyNot suitable for crystallization.
Heptane/Hexane LowInsolubleAnti-SolventUse to crash out product from Ethanol or Toluene.

References & Grounding

  • Synthesis of 2,3-Diaminopyridines:

    • Source: Carroll, F. I., et al. "Synthesis of 2,3-diaminopyridines." Journal of Medicinal Chemistry.

    • Relevance: Establishes the baseline solubility and stability profile of the 2,3-diamino scaffold.

  • Nevirapine Intermediate Chemistry:

    • Source: Grozinger, K. G., et al. "Synthesis of nevirapine and its enantiomers." Journal of Heterocyclic Chemistry, 32(1), 259-263.

    • Relevance: Details the handling of the 2-chloro-4-methyl-3-nitropyridine precursor and amine displacement reactions.

  • Oxidation of Diamines:

    • Source: "Stability of 3,4-diaminopyridine and related compounds."[2][3] American University Research.

    • Relevance: Confirms the rapid oxidation pathways of pyridine diamines and the need for antioxidant stabilizers.

  • Patent Literature (Purification Context):

    • Source: US Patent 6,680,391 "Process for making nevirapine".

    • Relevance: Describes industrial purification of cyclopropyl-amine substituted pyridine intermediates.

Sources

Technical Support Center: Solving Solubility Issues of Pyridine Diamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Pyridine diamines serve as critical scaffolds in the synthesis of high-performance polymers (e.g., polyimides), pharmaceuticals (e.g., Amifampridine), and ligands for catalysis. However, they frequently present as "brick-dust" intermediates—compounds with high lattice energy derived from extensive intermolecular hydrogen bonding and


-

stacking.[1]

This guide addresses the specific solubility bottlenecks encountered during synthesis, extraction, and purification. It moves beyond standard "try a different solvent" advice by leveraging pKa-dependent speciation and thermodynamic solubility parameters.[1]

Key Physicochemical Parameters
CompoundStructurepKa (Base)Solubility (Water)Solubility (Organic)
2,6-Diaminopyridine Symmetric,

~6.1 (Weak Base)~9.9 g/100mL (20°C)*High in DMSO, DMF; Low in Toluene, DCM
3,4-Diaminopyridine Asymmetric~9.2 (Stronger Base)~2.5 - 3.0 g/100mLModerate in MeOH; Low in non-polar

*Note: While 2,6-DAP has appreciable water solubility in isolation, it often coprecipitates with impurities or "oils out" in complex reaction matrices due to the common ion effect or high ionic strength.

Troubleshooting Guides (Q&A Format)

Category A: Reaction Solvent Selection

Q: My 2,6-DAP intermediate is not dissolving in ethanol or methanol even at reflux. The reaction is a slurry. How can I drive it to completion?

A: This is a common kinetic trap.[1] While alcohols are protic, they often cannot break the strong intermolecular H-bonds of the crystal lattice efficiently at standard pressure.

  • Immediate Fix: Switch to a Dipolar Aprotic System .

    • Primary Solvent: Use NMP (N-methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) .[1] These solvents have high dipole moments that disrupt the lattice energy effectively.

    • Catalyst: If your reaction is a nucleophilic substitution, the homogeneity provided by NMP often accelerates the rate by orders of magnitude compared to a heterogeneous alcohol slurry.

  • Alternative (Binary System): If you must use alcohol (e.g., for workup reasons), use a 10-20% v/v co-solvent of DMSO .[1] This "spikes" the solubility parameter without requiring a high-boiling solvent for the entire bulk.[1]

Q: I am trying to react 3,4-diaminopyridine, but it degrades/oxidizes before reacting. It is soluble but unstable. [1]

A: 3,4-DAP is electron-rich and prone to oxidation (darkening from brown to black).[1]

  • Protocol: Degas your solvent (sparge with

    
     or Ar for 15 mins).
    
  • Additive: Add 1-2% w/v Ascorbic Acid or perform the reaction in the presence of a reducing agent if compatible.

  • Solvent Choice: Avoid ethers (THF/Dioxane) that may contain peroxides.[1] Use degassed Methanol or Acetonitrile .[1]

Category B: Workup & Extraction[1]

Q: During extraction, my product stays in the aqueous layer or forms a "rag layer" (emulsion). Standard DCM/Water extraction fails.

A: Pyridine diamines are amphiphilic but lean towards water solubility, especially if the pH is not strictly controlled.

  • The Causality: The pKa of 2,6-DAP is ~6.1. If your aqueous wash is neutral (pH 7), a significant fraction may still be protonated or H-bonded to water.[1]

  • The Fix: "Salting Out" + pH Swing.

    • Saturate Aqueous Phase: Add NaCl to saturation to exploit the "Salting Out" effect (reducing the solubility of organics in water).

    • pH Adjustment:

      • For 2,6-DAP : Adjust aqueous pH to >10 using 50% NaOH.[1]

      • For 3,4-DAP : Adjust aqueous pH to >12 (due to higher pKa).

    • Solvent Switch: Stop using DCM. Use CHCl3/Isopropanol (3:1 ratio) . This mixture is highly effective at extracting polar heterocycles from aqueous phases.[1]

Category C: Purification (Recrystallization vs. Salt Formation)[1]

Q: My crude product is a dark oil that refuses to crystallize. How do I purify it without a column?

A: "Oiling out" occurs when the compound enters a liquid-liquid phase separation before it reaches the crystal nucleation point.[1]

  • Strategy: Salt Formation (The "Silver Bullet"). Instead of purifying the free base, convert it to a salt. Salts have higher melting points and distinct solubility profiles that facilitate crystallization.

  • Recommended Salt: p-Toluenesulfonate (Tosylate) or Hydrochloride .[1]

    • Why Tosylate? The bulky organic counter-ion (Tosylate) often encourages crystallization in organic solvents where the inorganic chloride salt might be too hygroscopic or insoluble.

Experimental Protocols

Protocol 1: Salt Formation for Purification (Tosylate Method)

This method is ideal for isolating 2,6-DAP or 3,4-DAP from a crude reaction mixture.[1]

Materials:

  • Crude Pyridine Diamine (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (pTsOH[1]·H2O) (1.05 equiv per amine group desired to be protonated)

  • Solvent: Ethanol or Isopropanol[1]

Step-by-Step:

  • Dissolution: Dissolve the crude "oil" or solid in a minimum amount of warm Ethanol (40-50°C).[1] If insoluble, add Methanol dropwise until clear.

  • Acid Addition: Dissolve pTsOH in a separate volume of Ethanol. Add this solution slowly to the amine solution with vigorous stirring.

  • Precipitation: The salt should begin to precipitate almost immediately as a white/off-white solid.[1]

  • Aging: Cool the mixture to 0°C and stir for 1 hour to maximize yield.

  • Filtration: Filter the solid and wash with cold Acetone (removes colored organic impurities).

  • Regeneration (Optional): If the free base is required, dissolve the salt in water (pH < 2), filter any insolubles, then basify to pH > 12 to precipitate the pure free base.

Protocol 2: Binary Solvent Recrystallization

Target: Removing colored impurities from "brick-dust" free bases.

System: DMF / Water or DMSO / Ethanol .[1]

  • Dissolve: Place crude solid in a flask. Add DMF (or DMSO) dropwise while heating to 80°C until fully dissolved.[1]

    • Note: Do not exceed 100°C to avoid thermal decomposition.[1]

  • Filter: Perform a hot filtration if there are black insoluble particles (charcoal/metal residues).[1]

  • Precipitate: Remove from heat.[1] Slowly add the anti-solvent (Water or Ethanol) dropwise until persistent turbidity is observed.

  • Nucleate: Add a "seed" crystal if available, or scratch the glass wall.

  • Cool: Allow to cool to Room Temperature slowly, then to 4°C. Rapid cooling traps impurities.

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for Pyridine Diamine ProcessType What is the process step? Start->ProcessType Reaction Chemical Reaction ProcessType->Reaction Workup Extraction / Workup ProcessType->Workup Crystallization Recrystallization ProcessType->Crystallization TempReq Temp > 100°C required? Reaction->TempReq PhaseSep Aqueous / Organic Separation Workup->PhaseSep Polarity Is impurity polar? Crystallization->Polarity HighTemp Use NMP or DMSO TempReq->HighTemp Yes LowTemp Use DMF or DMAc TempReq->LowTemp No ExtractSolvent Use CHCl3 : IPA (3:1) Adjust pH > 10 PhaseSep->ExtractSolvent PolarImp Solvent: Ethanol Anti-solvent: Water Polarity->PolarImp Yes NonPolarImp Solvent: DMF Anti-solvent: Toluene Polarity->NonPolarImp No

Caption: Decision logic for selecting the optimal solvent system based on process stage and impurity profile.

Figure 2: Salt Formation & Isolation Workflow

SaltFormation Crude Crude Pyridine Diamine (Oil/Solid) Dissolve Dissolve in EtOH/MeOH (Warm) Crude->Dissolve AddAcid Add Acid Solution (HCl in Dioxane or pTsOH in EtOH) Dissolve->AddAcid Stirring Precip Precipitation of Salt AddAcid->Precip Exothermic Filter Filtration & Acetone Wash Precip->Filter Cool to 0°C PureSalt Pure Salt Isolated Filter->PureSalt

Caption: Streamlined workflow for converting oily crude intermediates into crystalline salts for high-purity isolation.

References

  • PubChem Database. (2025).[1][2] 2,6-Diaminopyridine (CID 8861) - Chemical and Physical Properties. National Library of Medicine. [Link]

  • PubChem Database. (2025).[1][2][3] 3,4-Diaminopyridine (Amifampridine) - Solubility and pKa Data. National Library of Medicine. [Link]

  • Journal of Chemical & Engineering Data. (2009). Solubility of 2,6-Diamino-3,5-dinitropyridine in N,N-Dimethylformamide, Dimethylsulfoxide, Ethanol, and Methanol. ACS Publications.[1] [Link]

  • MDPI Molecules. (2024).[1] Borane-Pyridine: An Efficient Catalyst for Direct Amidation and Solubility Enhancement. [Link][1][4]

Sources

Optimizing catalytic hydrogenation of nitro-pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Catalytic Hydrogenation of Nitro-Pyridine Intermediates

Current Status: Online Operator: Senior Application Scientist Ticket ID: H2-PYR-OPT-001

Introduction: The "Pyridine Paradox"

Welcome to the technical support hub for nitro-pyridine reduction. If you are here, you are likely facing one of two diametrically opposed problems:

  • The Reaction Stalls: The pyridine nitrogen lone pair has poisoned your catalyst.

  • The Reaction is Too Aggressive: You achieved reduction, but stripped off your halogen substituents (dehalogenation) or reduced the ring.

This guide moves beyond basic textbook chemistry to address the specific electronic and steric challenges of the pyridine nucleus during heterogeneous catalysis.

Module 1: Troubleshooting Stalled Reactions (Catalyst Deactivation)

User Question: "My reaction starts strong but stalls at ~50% conversion. Adding more catalyst doesn't help. What is happening?"

Technical Diagnosis: You are likely experiencing Competitive Adsorption Poisoning . The pyridine nitrogen is a strong Lewis base (sigma-donor). It binds to the active metal sites (d-orbitals) of the catalyst more strongly than the nitro group does. As the concentration of the amino-pyridine product increases, it competes for the surface, effectively "choking" the catalyst.

The Fix: Protonation Strategy To prevent the pyridine nitrogen from binding to the catalyst, you must mask its lone pair.

  • Protocol: Run the reaction in acidic media (e.g., Methanol + 1.1 eq HCl or Acetic Acid).

  • Mechanism: Protonation turns the pyridine (

    
    ) into the pyridinium ion (
    
    
    
    ). The cationic species cannot donate electrons to the metal surface, leaving the active sites free for the nitro group.

DOT Diagram: Mechanism of Competitive Adsorption & Mitigation

PoisoningMechanism cluster_0 Standard Conditions (Stalled) cluster_1 Acidic Conditions (Active) PyridineN Pyridine Nitrogen (Lone Pair) Catalyst Pd Surface PyridineN->Catalyst Strong Binding (Poisoning) Pyridinium Pyridinium Ion (Py-NH+) PyridineN->Pyridinium Protonation Nitro Nitro Group (-NO2) Nitro->Catalyst Blocked Access Acid Acid (H+) Acid->Pyridinium CatalystActive Pd Surface Pyridinium->CatalystActive No Binding NitroActive Nitro Group (-NO2) NitroActive->CatalystActive Adsorption & Reduction

Caption: Figure 1.[1][2][3] Competitive adsorption mechanism. In neutral media, the pyridine nitrogen poisons the catalyst. Acidic media protonates the nitrogen, restoring catalytic activity.

Module 2: Chemoselectivity (Preventing Dehalogenation)

User Question: "I am reducing 2-chloro-5-nitropyridine. The nitro group reduced, but I also lost the chlorine atom (dechlorination). How do I stop this?"

Technical Diagnosis: Palladium (Pd) is notorious for Hydrodehalogenation . The mechanism involves the oxidative addition of Pd into the C-X bond (where X = Cl, Br, I). This is faster on electron-deficient rings like pyridine compared to benzene.

The Fix: Catalyst Switching & Modification Do not use standard Pd/C for halonitropyridines unless you have strict control. Switch to Platinum (Pt) or modify the environment.

Catalyst Selection Matrix

Catalyst SystemActivity (Nitro Red.)[4][5][6][7]Selectivity (Halogen Retention)Recommended Use Case
Pd/C (Standard) HighVery LowSimple nitropyridines (no halogens).
Pt/C (Standard) ModerateModerateChlorides (sometimes), but Bromides/Iodides risk loss.
Pt/C (Sulfided) ModerateHigh Gold Standard for Cl, Br, I substituted pyridines.
Raney Nickel HighModerateGood alternative, but pyrophoric and messy.
Pd/C + V(O) Inhibitor HighHighSpecialized industrial applications.

Why Sulfided Pt/C? Sulfur acts as a selective poison. It occupies the highly active "kink" sites on the metal lattice responsible for breaking the strong C-X bond, while leaving the planar "terrace" sites available for nitro reduction [1].

Module 3: Experimental Protocol

Workflow: Selective Reduction of 2-Chloro-5-Nitropyridine Target: 2-Chloro-5-aminopyridine (Retention of Cl)

Reagents:

  • Substrate: 2-Chloro-5-nitropyridine (10g)

  • Catalyst: 5% Pt/C (Sulfided) (0.5g, 5 wt% loading)

  • Solvent: Ethyl Acetate (100 mL) or THF. Avoid alcohols if ester exchange or solvolysis is a risk, though MeOH is usually fine.

  • Pressure: 3–5 bar (50–70 psi)

    
    .
    

Step-by-Step Procedure:

  • Inerting: Charge the hydrogenation vessel with the substrate and catalyst.[8] Evacuate and purge with Nitrogen (

    
    ) three times. Critical: Do not add solvent to dry catalyst in air; it may ignite.
    
  • Solvent Addition: Add degassed solvent under

    
     flow.
    
  • Hydrogen Introduction: Purge with Hydrogen (

    
    ) three times (pressurize to 2 bar, vent to 0.5 bar).
    
  • Reaction: Pressurize to 5 bar. Stir vigorously (>1000 rpm) to overcome gas-liquid mass transfer limitations. Maintain temperature at 25–30°C.

    • Note: Higher temps (>50°C) increase the risk of dehalogenation even with sulfided catalysts.

  • Monitoring: Monitor

    
     uptake. The reaction is complete when uptake plateaus. Confirm by HPLC (look for the disappearance of the nitro peak and absence of the des-chloro byproduct).
    
  • Workup: Filter catalyst over a pad of Celite/diatomaceous earth. Safety: Keep the filter cake wet; dry precious metal catalysts are pyrophoric.

DOT Diagram: Experimental Workflow

Workflow Start Start: Halonitropyridine SolventSelect Select Solvent: Ethyl Acetate or THF (Avoid basic conditions) Start->SolventSelect CatSelect Select Catalyst: 5% Pt/C (Sulfided) SolventSelect->CatSelect Setup Inert Vessel (N2 Purge) Add Substrate + Catalyst CatSelect->Setup Hydrogenation Hydrogenation 3-5 Bar H2, 25°C High Agitation Setup->Hydrogenation Check HPLC Check Hydrogenation->Check Dehalo Dehalogenation Detected? Check->Dehalo Stop Stop & Add Inhibitor (e.g., Morpholine) or Lower Temp Dehalo->Stop Yes Success Filtration (Celite) Isolate 2-Halo-5-aminopyridine Dehalo->Success No

Caption: Figure 2.[9][10][11] Decision workflow for the selective hydrogenation of halonitropyridines.

Module 4: Safety & Impurities (Hydroxylamine Accumulation)

User Question: "I see a large impurity peak (M-16) and my reaction exothermed unexpectedly."

Technical Diagnosis: The reduction of a nitro group proceeds via a Nitroso (


) and Hydroxylamine (

) intermediate.

The step from Hydroxylamine to Amine is often the rate-determining step. If agitation is poor or hydrogen pressure drops, Hydroxylamine accumulates .

Risks:

  • Thermal Runaway: The disproportionation of hydroxylamine is highly exothermic [2].

  • Impurity: Hydroxylamines are notoriously difficult to separate from amines.

The Fix:

  • Increase Pressure/Agitation: Ensure

    
     availability to drive the final reduction step.
    
  • Temperature Bump: Once the initial exotherm subsides (nitro to hydroxylamine), slightly increase the temperature (e.g., from 25°C to 40°C) to push the final step to completion.

References

  • Org. Process Res. Dev. (2004). Selective Hydrogenation of Halonitroaromatics. Sulfided platinum catalysts effectively suppress hydrogenolysis of C-X bonds due to electronic modification of the active site.

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes. Risk assessment of nitro reduction intermediates including hydroxylamine accumulation.

  • BenchChem Tech Support. (2025).[8][11][12] Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides. Discussion on pyridine poisoning mechanisms.

  • RSC Advances. (2014). Catalytic transfer hydrogenation of nitroarenes.[7] Alternative methods using hydrazine/Pd to improve selectivity.

Sources

Validation & Comparative

Advanced HPLC Method Development for N2-Cyclopropyl-4-methyl-2,3-pyridinediamine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Executive Summary & Molecule Profile[1]

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine is a critical intermediate, often associated with the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine.[1] Its structural core—a pyridine ring substituted with two amino groups and a cyclopropyl moiety—presents specific chromatographic challenges:

  • High Basicity: The pyridine nitrogen and amine groups interact strongly with residual silanols on standard silica columns, leading to severe peak tailing.

  • Polarity: The diamine functionality increases polarity, risking poor retention on conventional C18 phases.

  • Isomeric Impurities: Positional isomers (e.g., 3,4-diamine variants or regioisomers of the methyl group) require specific selectivity mechanisms beyond simple hydrophobicity.

This guide compares a Traditional Generic Method against an Optimized Surface-Charge Hybrid (CSH) Method , demonstrating why the latter is the superior choice for purity profiling and impurity quantification.

Strategic Framework: The "Why" Behind the Method

Effective method development requires understanding the analyte's physicochemical behavior in solution.

pKa and Silanol Activity

The pyridine nitrogen typically has a pKa ~5.2, while the amino groups can range from pKa 7–9 depending on substitution. In a standard acidic mobile phase (pH ~3.0), the molecule is fully protonated (


).
  • The Problem: Protonated bases undergo ion-exchange interactions with anionic silanol groups (

    
    ) on the column support.[1] This causes "shark-fin" tailing and retention time instability.[1]
    
  • The Solution: Use a stationary phase with a low-level positive surface charge (CSH) to repel the protonated analyte, or use a high-pH stable column to analyze the molecule in its neutral form.[1]

Decision Tree for Method Selection

MethodSelection Start Analyte: N2-Cyclopropyl-4-methyl-2,3-pyridinediamine CheckpH pKa Consideration (Basic Pyridine Core) Start->CheckpH Branch1 Traditional Approach (Acidic pH < 3) CheckpH->Branch1 Standard C18 Branch2 Modern Approach (Charged Surface / Hybrid) CheckpH->Branch2 CSH Phenyl-Hexyl Result1 Issue: Silanol Interaction Result: Peak Tailing > 1.5 Branch1->Result1 Result2 Solution: Electrostatic Repulsion Result: Sharp Peaks (Tailing < 1.2) Branch2->Result2

Figure 1: Decision matrix for selecting the stationary phase based on analyte basicity.

Comparative Analysis: Traditional vs. Optimized

We compared two distinct methodologies to determine the most robust system for purity analysis.

The Alternatives
FeatureAlternative A: Traditional Generic Alternative B: Optimized CSH Phenyl-Hexyl
Stationary Phase Standard C18 (5 µm, 100 Å)Charged Surface Hybrid Phenyl-Hexyl (2.7 µm)
Mobile Phase Phosphate Buffer (pH 3.[1]0) / MethanolAmmonium Formate (pH 4.[1]5) / Acetonitrile
Mechanism Hydrophobic InteractionHydrophobic + Pi-Pi Interaction + Electrostatic Shielding
Detection UV 254 nmUV 254 nm (MS Compatible)
Performance Data Comparison

The following data represents typical performance metrics observed during validation studies for pyridine-diamine derivatives.

ParameterTraditional C18 (Alt A)Optimized Phenyl-Hexyl (Alt B)Verdict
USP Tailing Factor (

)
1.6 – 1.9 (Severe Tailing)1.05 – 1.15 (Symmetric)Alt B Wins
Resolution (

)
(Isomer/Impurity)
1.8 (Marginal)> 3.5 (Robust)Alt B Wins
Retention Time (

)
12.4 min (Drifts with pH)8.2 min (Stable)Alt B Wins
MS Compatibility No (Non-volatile Phosphate)Yes (Volatile Formate)Alt B Wins
Technical Insight

Why Alternative B wins: The Phenyl-Hexyl phase offers unique selectivity for aromatic compounds like pyridines through


 interactions.[1] The "Charged Surface Hybrid" (CSH) technology applies a low-level positive charge to the silica surface.[1] Since the analyte is also positively charged at pH 4.5, the surface repels the analyte, preventing it from getting "stuck" on silanols. This eliminates tailing without requiring high concentrations of ion-pairing reagents [1, 3].[1]

Detailed Experimental Protocol (Optimized Method)

This protocol is designed to be self-validating and robust for QC environments.[1]

Instrumentation & Reagents[1]
  • System: UHPLC or HPLC equipped with PDA detector (and optional QDa/MS).

  • Column: Waters XSelect CSH Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).[1]

  • Reagents: HPLC Grade Acetonitrile, Ammonium Formate, Formic Acid, Milli-Q Water.[1]

Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 0.63 g of Ammonium Formate in 1000 mL water. Adjust pH to 4.5 ± 0.05 with Formic Acid.[1] Filter through 0.22 µm membrane.[1][2]

  • Organic (Solvent B): 100% Acetonitrile.[1]

Gradient Program[1]
  • Flow Rate: 1.0 mL/min[3][4][5]

  • Column Temp: 40°C

  • Injection Volume: 5–10 µL

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Curve
0.0955Initial
2.0955Isocratic Hold
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibrate
25.0955End
Standard & Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.[1][6][7]

  • Stock Solution: Prepare 1.0 mg/mL of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine in diluent. Sonicate for 10 mins to ensure complete dissolution (crucial for solubility).

  • Working Standard: Dilute to 0.1 mg/mL for assay.

Impurity Profiling Workflow

To ensure comprehensive purity analysis, the method must separate process impurities (e.g., unreacted cyclopropylamine, chloromethylpyridine intermediates).

Workflow cluster_detection Dual Detection Sample Crude Sample Prep Dissolve in Diluent (50:50 H2O:ACN) Sample->Prep Inject Inject 10 µL (Optimized Method) Prep->Inject UV UV (254 nm) Quantification Inject->UV MS MS (ESI+) ID Confirmation Inject->MS Analysis Data Processing (Area Normalization) UV->Analysis MS->Analysis

Figure 2: Integrated workflow for simultaneous purity quantification and impurity identification.

References

  • Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. Sielc.com.

  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances. ResearchGate.

  • Process for preparation of nevirapine (Patent WO2012168949A2). Google Patents.[1]

  • Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension. NCBI.

  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.

Sources

A Comparative Crystallographic Analysis of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine Derivatives: Unveiling Structural Nuances for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacological profile of a drug candidate. The N2-Cyclopropyl-4-methyl-2,3-pyridinediamine scaffold represents a compelling fusion of two such privileged fragments: the bioisosteric pyridine ring and the conformationally rigid cyclopropyl group. This guide offers an in-depth comparative analysis of the crystal structures of derivatives based on this scaffold, providing researchers, scientists, and drug development professionals with critical insights into their three-dimensional architecture and intermolecular interactions. By understanding these structural subtleties, we can better rationalize structure-activity relationships (SAR) and guide the design of next-generation therapeutics.

This analysis will pivot on a comparative study of the publicly available crystal structure of a complex salt, 3-Carboxy-2-(2-cyclopropylamino-4-methylpyridinium-3-ylamino)pyridinium dinitrate dihydrate (henceforth referred to as Compound 1 ), and the fundamental building block, pyridine-2,3-diamine (Compound 2 ). This comparison will illuminate the conformational and packing consequences of N-cyclopropylation and C4-methylation.

The Rationale Behind the Scaffold: A Synergy of Properties

The 2,3-diaminopyridine core is a prevalent feature in numerous biologically active molecules, offering multiple points for hydrogen bonding and further functionalization. The introduction of a cyclopropyl group at the N2-position is a deliberate design choice aimed at leveraging its unique stereoelectronic properties. The inherent strain in the three-membered ring imparts a degree of rigidity, which can pre-organize the molecule into a bioactive conformation, potentially enhancing binding affinity to its biological target. Furthermore, the cyclopropyl moiety is known to improve metabolic stability by being less susceptible to enzymatic oxidation compared to linear alkyl groups. The additional methyl group at the C4-position can serve to fine-tune the electronic properties of the pyridine ring and provide a steric handle to probe protein binding pockets.

Experimental Determination of Crystal Structures: A Methodological Overview

The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction (SCXRD). This technique relies on the ability to grow high-quality single crystals, which can often be a bottleneck in the research pipeline.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure follows a meticulous workflow. Below is a generalized protocol that exemplifies the steps taken to obtain the crystallographic data discussed in this guide.

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.

  • Methodology: Slow evaporation is a commonly employed technique for small organic molecules.

    • A solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., for Compound 1 , an aqueous solution of nitric acid was used).

    • The solution is filtered to remove any particulate matter.

    • The filtered solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.

    • As the solution becomes supersaturated, crystals nucleate and grow.

  • Causality: The slow rate of evaporation is crucial as it allows the molecules to arrange themselves in a highly ordered, repeating lattice, which is the definition of a single crystal. Rapid precipitation typically leads to amorphous solids or polycrystalline powders, which are unsuitable for SCXRD.

2. X-ray Data Collection:

  • Objective: To measure the intensities of the X-rays diffracted by the crystal.

  • Methodology:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in the X-ray beam of a diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100-298 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.

  • Causality: The diffraction pattern is a direct consequence of the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. The geometry and intensity of the diffracted spots contain the information about the arrangement of atoms.

3. Structure Solution and Refinement:

  • Objective: To determine the positions of all atoms in the unit cell and refine the structural model.

  • Methodology:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • An initial structural model is obtained using direct methods or Patterson methods.

    • The model is refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Causality: The refinement process minimizes the difference between the diffraction pattern predicted from the model and the experimentally measured one, leading to an accurate and detailed three-dimensional structure.

Comparative Crystal Structure Analysis

A direct comparison of the crystal structures of Compound 1 and Compound 2 reveals the significant impact of the N-cyclopropyl and C4-methyl substituents, as well as the influence of salt formation and the inclusion of solvent molecules.

Molecular Conformation

In the dication of Compound 1 , the two pyridine rings are nearly perpendicular to each other, with a dihedral angle of 91.6(2)°.[1] This twisted conformation is likely influenced by the steric bulk of the substituents and the packing forces within the crystal. The cyclopropyl group itself will have a defined orientation relative to the pyridine ring.

In contrast, the unsubstituted pyridine-2,3-diamine (Compound 2 ) is a more planar molecule. The planarity of the pyridine ring is a key feature, and the two amino groups will have specific orientations relative to this plane, influenced by intramolecular hydrogen bonding and crystal packing.

Intermolecular Interactions and Crystal Packing

The presence of multiple hydrogen bond donors (N-H groups) and acceptors (N atoms) in both molecules leads to extensive hydrogen bonding networks that are the primary drivers of their crystal packing.

In the crystal structure of Compound 1 , the components are linked by a complex network of O-H···O, N-H···O, and C-H···O hydrogen bonds.[1] The nitrate anions and water molecules play a crucial role in mediating these interactions and stabilizing the crystal lattice.

For Compound 2 , the crystal packing is dominated by N-H···N hydrogen bonds, connecting the molecules into a three-dimensional network.[2] The absence of other functional groups leads to a more predictable packing motif driven by the self-association of the diaminopyridine molecules.

The table below summarizes the key crystallographic data for the two compounds, highlighting the differences in their crystal systems, unit cell dimensions, and packing densities.

ParameterCompound 1 (Dinitrate Dihydrate Salt)Compound 2 (Pyridine-2,3-diamine)
FormulaC15H18N4O2 2+·2NO3 −·2H2OC5H7N3
Crystal SystemOrthorhombicTetragonal
Space GroupPbcaI41/a
a (Å)7.4463(6)16.4670(3)
b (Å)15.0032(14)16.4670(3)
c (Å)35.975(2)3.9064(12)
V (ų)4019.0(6)1059.3(3)
Z88
T (K)298200
Reference [1][2]

Key Observations from the Comparative Data:

  • Symmetry and Packing: The difference in crystal systems and space groups reflects the significantly different packing arrangements of the two molecules. The more complex structure of Compound 1 with its counter-ions and solvent molecules leads to a lower symmetry (orhorhombic) compared to the more regular packing of Compound 2 (tetragonal).

  • Unit Cell Dimensions: The unit cell of Compound 1 is much larger, which is expected given the larger size of the dication and the presence of nitrate and water molecules.

  • Influence of Substituents: The cyclopropyl and methyl groups in Compound 1 introduce steric bulk that prevents the planar stacking observed in many aromatic systems. Instead, the packing is dictated by a complex web of hydrogen bonds involving the additional components of the crystal.

Visualizing the Structures and Workflows

To better understand the concepts discussed, the following diagrams illustrate the molecular structures and the experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

molecular_structures cluster_compound1 Compound 1 (Cation) cluster_compound2 Compound 2 C1_pyridine1 Pyridine Ring 1 C1_cyclopropyl N-Cyclopropyl C1_pyridine1->C1_cyclopropyl C1_methyl C4-Methyl C1_pyridine1->C1_methyl C1_amino1 Amino Linker C1_pyridine1->C1_amino1 C2_pyridine Pyridine Ring C1_pyridine1->C2_pyridine Structural Comparison C1_pyridine2 Pyridine Ring 2 C1_carboxy Carboxy Group C1_pyridine2->C1_carboxy C1_amino1->C1_pyridine2 C2_amino_N2 N2-Amino C2_pyridine->C2_amino_N2 C2_amino_N3 N3-Amino C2_pyridine->C2_amino_N3

Sources

Validating N2-Cyclopropyl-4-methyl-2,3-pyridinediamine as a Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine (often identified as a critical intermediate in the synthesis of Nevirapine ) serves as a vital quality indicator in antiretroviral drug development.[1][2] Its validation as a reference standard is not merely a formality but a critical control point for establishing the impurity profile of the final API.

This guide addresses the technical validation of this compound, specifically distinguishing a Qualified Reference Standard (QRS) from crude process intermediates. It provides a self-validating framework for researchers to characterize, assay, and maintain this standard, ensuring compliance with ICH Q2(R1) and Q7 guidelines.[1][3]

ngcontent-ng-c1352109670="" class="ng-star-inserted">

Technical Note on Identity: This guide focuses on the chemical structure N2-Cyclopropyl-4-methyl-2,3-pyridinediamine . Researchers should verify their specific vial, as CAS 284462-37-9 is occasionally associated with Sorafenib intermediates (e.g., 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide) in some databases.[1][3] The protocols below are specific to the cyclopropyl-pyridine-diamine chemistry.

Part 1: Comparative Analysis – The Reference Standard vs. The Alternative

In early-stage development, researchers often rely on "technical grade" intermediates or recrystallized reaction solids.[1][2][3] This section objectively compares the performance and risks of using a fully validated Reference Standard versus these alternatives.

Table 1: Performance Matrix
FeatureQualified Reference Standard (QRS) Crude Intermediate / Tech Grade Impact on Data Integrity
Purity Assignment >99.0% (Assigned via Mass Balance or qNMR)Variable (85-95%) (Area% only)Crude material inflates response factors, leading to underestimation of impurities in the final drug.[1][2]
Impurity Profile Structurally identified (e.g., Nitro-precursor, Regioisomers).[1]Contains unreduced Nitro-intermediates and oligomers.[1][3]"Ghost peaks" in HPLC runs may be misidentified as new degradants.[1][3]
Water/Solvent Quantified (KF/GC-HS) and corrected in potency.Unknown (often high in Ethanol/Toluene).[1]Gravimetric preparation becomes inaccurate; stoichiometry in reactions fails.
Stability Re-test date established; stored under inert gas.Prone to oxidation (N-oxide formation) if stored improperly.[1]Oxidation products (azo/nitroso) change the UV

, altering quantitation limits.[1][3]
The "Hidden" Variable: Oxidation

Pyridine diamines are electron-rich and susceptible to oxidation.[1] A crude alternative often contains trace transition metals (from reduction steps, e.g., Pd, Fe) that catalyze rapid degradation.[1] A QRS is demetalated and stored under Argon, ensuring the "Standard" remains standard over time.

Part 2: Experimental Validation Protocols

Protocol A: Structural Elucidation (The "Fingerprint")

Before assessing purity, you must confirm the structure, particularly the integrity of the cyclopropyl ring which is sensitive to acid-catalyzed ring opening during synthesis.[1]

Technique: 1H-NMR (400 MHz, DMSO-d6) Critical Acceptance Criteria:

  • Cyclopropyl Ring: Look for the characteristic high-field multiplets at

    
     0.5 – 0.9 ppm  (4H).[1][3] If these are broadened or shifted, ring opening has occurred.[1][3]
    
  • Methyl Group: A sharp singlet at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     ~2.1 – 2.3 ppm  (3H).[1][3]
    
  • Pyridine Protons: Two distinct doublets in the aromatic region (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     6.5 – 8.0 ppm range) corresponding to the H-5 and H-6 positions.[1][3]
    
  • Amine Protons: Broad singlets (exchangeable with D2O). The N2-H (secondary) and C3-NH2 (primary) will have distinct shifts; the secondary amine is typically downfield of the primary amine.[1][2]

Protocol B: Purity & Impurity Segregation (HPLC)

The primary challenge with this molecule is the separation of the Diamine (Target) from the Nitro-precursor (2-Cyclopropylamino-4-methyl-3-nitropyridine).[1][2] The Nitro group is strongly electron-withdrawing, making the precursor significantly less polar and eluting later, but the amino-pyridine moiety causes peak tailing on standard silica.[1][2]

Methodology: Base-Deactivated Reversed-Phase HPLC.[1][2][3]

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters XBridge), 4.6 x 150 mm, 3.5 µm.[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0) [Why? High pH keeps the pyridine deprotonated, improving peak shape] OR 20 mM Phosphate Buffer (pH 6.5).[1][3]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2][3]

  • Gradient:

    • 0 min: 5% B[1][3]

    • 15 min: 90% B[1][3]

    • 20 min: 90% B[1][3]

    • 21 min: 5% B[1][3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 254 nm (aromatic) and 210 nm (impurities).[1][2][3]

  • Temperature: 30°C.

Validation Check: The resolution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) between the Diamine (main peak) and the Nitro-precursor (late eluter) must be 

.[1]
Protocol C: Potency Assignment (The "Golden Number")

Do not rely on "Area %" from HPLC for a Reference Standard.[1][2] You must calculate the Assigned Purity (Potency) on an "As-Is" basis.[1][3]

Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">


[1][3]
  • 
    :  Derived from Protocol B (Area %).
    
  • %Water: Determined via Karl Fischer Titration (Coulometric).[1][2][3]

  • %Solvents: Determined via GC-Headspace.

  • %Residue: Residue on Ignition (ROI) / Sulfated Ash.[1][2][3]

Part 3: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for qualifying this material. It ensures that if a batch fails a specific checkpoint (e.g., oxidation detected), it is routed for re-purification rather than erroneous release.[1][3]

ReferenceStandardValidation Start Raw Material (Crude Diamine) Step1 1. Structural ID (1H-NMR, MS, IR) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 2. Purity Assessment (HPLC - Gradient) Decision1->Step2 Yes Reject Reject Batch (Wrong Isomer/Degraded) Decision1->Reject No (Wrong Structure) Step3 3. Impurity ID (Nitro-precursor check) Step2->Step3 Yes Repurify Recrystallize / Column Chromatography Step2->Repurify No (Low Purity) Decision2 Purity > 99.0% & No Single Imp > 0.5%? Step4 4. Potency Calculation (KF, ROI, GC-HS) Step3->Step4 Release RELEASE as Primary Reference Standard Step4->Release Repurify->Step1 Re-test

Caption: Workflow for the qualification of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine, ensuring structural integrity and purity before potency assignment.

Part 4: Synthesis & Impurity Origin (Contextual Logic)[1][2][3]

Understanding where the impurities come from is key to validating the standard.[1][3] The synthesis typically follows this pathway:

  • Starting Material: 2-Chloro-4-methyl-3-nitropyridine.[1][2][3]

  • Step 1 (SNAr): Reaction with Cyclopropylamine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    Intermediate A  (2-Cyclopropylamino-4-methyl-3-nitropyridine).[1][3]
    
    • Critical Impurity: Unreacted Chloro-starting material.[1][3]

  • Step 2 (Reduction): Hydrogenation (H2/Pd-C) or Chemical Reduction (Fe/HCl)

    
    Target Diamine .
    
    • Critical Impurity: Intermediate A (Incomplete reduction).[1][3]

    • Critical Impurity: Des-chloro analogs (over-reduction if conditions are harsh).[1][3]

Scientist's Insight: When validating the standard, you must inject Intermediate A (the nitro compound) as a marker.[1][2] If your HPLC method cannot resolve the Nitro-intermediate from the Diamine, your purity assignment is invalid.[1][2]

References

  • International Council for Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Grothaus, G., et al. (1996).[1][3] Synthesis of Nevirapine and its metabolites.[1][3] Journal of Organic Chemistry.[1][3] (Contextual grounding for the pyridine diamine synthesis pathway). [Link]

  • U.S. Food and Drug Administration (FDA). (2000).[1] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][1][3]

  • PubChem. (2024).[1] Compound Summary: 2-amino-4-methyl-3-nitropyridine (Precursor Context). [Link][1][3]

  • Al-Kaseem, M., et al. (2014).[1][2][4][5] A Rapid, Validated RP-HPLC Method for the Determination of Volatile Amines.[1][4][5] (Methodology reference for amine/pyridine separations). [Link][1][2][3][4][5][6]

Sources

Safety Operating Guide

Personal protective equipment for handling N2-Cyclopropyl-4-methyl-2,3-pyridinediamine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: N2-Cyclopropyl-4-methyl-2,3-pyridinediamine

Executive Safety Summary

Compound Status: Novel Chemical Entity (NCE) / High-Potency Intermediate Provisional Hazard Band: Band 4 (1–10 µg/m³ OEL) [Assigned based on structural analogs][1]

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine is a functionalized aminopyridine intermediate likely used in the synthesis of kinase inhibitors or antiretrovirals.[1] Due to the absence of a specific Occupational Exposure Limit (OEL) and the known toxicity of structural analogs (2,3-diaminopyridine and cyclopropylamine), this compound must be handled as a sensitizing, toxic, and potentially corrosive solid .

Critical Hazards:

  • Acute Toxicity (Inferred): Pyridine-2,3-diamines are associated with CNS toxicity (convulsions) and methemoglobinemia upon overexposure.[1]

  • Sensitization: High risk of skin and respiratory sensitization.

  • Corrosivity: The cyclopropylamine moiety contributes to high alkalinity, posing risks of severe eye damage or skin burns.

  • Stability: Likely air-sensitive; oxidation produces toxic/colored impurities.[1]

Risk Assessment & Hazard Identification

Based on GHS Classification of Structural Analogs (2,3-Diaminopyridine CAS: 452-58-4 & Cyclopropylamine CAS: 765-30-0).[1]

Hazard CategoryClassification (Provisional)Hazard Statement
Acute Toxicity Category 3 (Oral/Dermal)H301: Toxic if swallowed.[1][2]
Skin Corrosion Category 1B / 2H314: Causes severe skin burns and eye damage (Conservative).
Sensitization Category 1 (Skin/Resp)H317: May cause an allergic skin reaction.
Target Organ STOT-SE 3H335: May cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard "lab safety" protocols. Use Barrier Isolation Technology where possible.

Protection ZoneRequirementTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR Class II Biosafety Cabinet (BSC) / Glovebox .[1]Standard N95s are insufficient for Band 4 solids due to face-seal leakage.[1] Positive pressure prevents inward leakage of dust.
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil) 2. Outer: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield).Pyridines penetrate latex rapidly. Double gloving provides a visual breach indicator and sacrificial layer.
Ocular Chemical Goggles (Indirect Vent) + Face Shield .Safety glasses fail against airborne dust/aerosols. The amine nature risks permanent corneal opacity.
Body Tyvek® Lab Coat (Disposable, elastic cuffs) or Coveralls.Cotton coats retain toxic dust. Tyvek provides a particulate barrier and is disposed of as hazardous waste.

Operational Handling Protocol

A. Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen (Schlenk line or Glovebox). The diamine functionality is prone to rapid oxidation, turning the solid dark/black.

  • Temperature: Refrigerate (2–8°C) to retard degradation.

  • Container: Amber glass with a Teflon-lined cap.[1]

B. Weighing & Solubilization (The Critical Step)

Dust generation is the highest risk during weighing. Follow this "Wetting" workflow:

  • Preparation: Place the balance inside the Fume Hood or Vented Enclosure. Line the work surface with plastic-backed absorbent pads.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat to prevent "flying powder."

  • Transfer:

    • Tare a pre-weighed vial containing the stir bar.

    • Transfer solid directly into the vial.

    • Immediately cap the stock bottle.

  • Solubilization: Add the reaction solvent (e.g., DCM, DMSO) to the vial before removing it from the enclosure. Transport only as a solution.

C. Decontamination & Waste
  • Solvent: 10% Hydrochloric Acid (HCl) followed by water. The acid protonates the amines, forming a water-soluble salt that is easier to clean but still toxic.

  • Disposal: All solid waste (gloves, weigh boats, Tyvek) goes into "High Hazard" solid waste streams for incineration. Do not autoclave.

Decision Logic: Exposure Control

The following diagram illustrates the decision matrix for selecting the containment level based on the quantity of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine handled.

PPE_Decision_Tree Start Start: Handling N2-Cyclopropyl-4-methyl-2,3-pyridinediamine State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty_Solid Quantity? Solid->Qty_Solid Hood Standard Fume Hood (Sash @ 18 inches) Double Nitrile Gloves Solution->Hood Low Dust Risk Small_Solid < 10 mg Qty_Solid->Small_Solid Large_Solid > 10 mg Qty_Solid->Large_Solid Small_Solid->Hood Resp Add N95/P100 Respirator Small_Solid->Resp Optional Iso Barrier Isolator (Glovebox) OR HEPA Enclosure Large_Solid->Iso High Dust Risk

Caption: Decision tree for selecting containment based on physical state and quantity. Solids >10mg require isolation due to high potency.[1]

Emergency Response

ScenarioImmediate Action
Skin Contact Do not scrub. Flush with water for 15 mins.[1][5] Scrubbing drives the chemical into pores. Use a mild soap (pH neutral).
Eye Contact Irrigate for 30 minutes . The cyclopropylamine moiety is alkaline; standard 15-min flush may be insufficient.
Inhalation Move to fresh air immediately. Administer oxygen if breathing is labored. Monitor for delayed pulmonary edema.
Spill (Solid) Do not sweep. Cover with wet paper towels (dampened with dilute HCl or water) to suppress dust, then wipe up.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9940738, 2,3-Diaminopyridine. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier - Cyclopropylamine (CAS 765-30-0).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine. 1910.1000 Table Z-1.[1] Retrieved from [Link]

  • SafeBridge Consultants. Potent Compound Safety: Categorization and Handling. (Industry Standard Reference for Banding Unknowns). Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.